Product packaging for 5-Hexynyl diethylborinate(Cat. No.:CAS No. 62338-11-8)

5-Hexynyl diethylborinate

Cat. No.: B15370133
CAS No.: 62338-11-8
M. Wt: 166.07 g/mol
InChI Key: TZEMMNLIQYPODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hexynyl diethylborinate (CAS 62338-11-8) is an organoboron compound with the molecular formula C10H19BO . This reagent features a terminal alkyne group, a functional handle that is highly valuable in synthetic chemistry. Terminal alkynes are widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a premier example of "click chemistry," to form stable 1,2,3-triazole linkages with azide-containing molecules . This property makes this compound a promising building block for applications in chemical biology, materials science, and pharmaceutical research for the selective and modular construction of more complex molecules. The presence of the diethylborinate group further enhances its utility, potentially serving as a protective group or directing subsequent chemical transformations. Researchers can leverage this compound as a key synthetic intermediate to introduce both alkyne and borinate functionalities into target structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BO B15370133 5-Hexynyl diethylborinate CAS No. 62338-11-8

Properties

CAS No.

62338-11-8

Molecular Formula

C10H19BO

Molecular Weight

166.07 g/mol

IUPAC Name

diethyl(hex-5-ynoxy)borane

InChI

InChI=1S/C10H19BO/c1-4-7-8-9-10-12-11(5-2)6-3/h1H,5-10H2,2-3H3

InChI Key

TZEMMNLIQYPODC-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)OCCCCC#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexynyl diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the known properties, synthesis, and reactivity of 5-Hexynyl diethylborinate. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines computed data with generalized experimental approaches for borinic esters. This information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Identifiers

Table 1: Properties and Identifiers of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₉BOPubChem
Molecular Weight 166.07 g/mol PubChem
IUPAC Name diethyl(hex-5-ynoxy)boranePubChem
CAS Number 62338-11-8PubChem
Synonyms Borinic acid, diethyl-, 5-hexynyl esterPubChem
Computed XLogP3 2.8PubChem
Computed Hydrogen Bond Donor Count 0PubChem
Computed Hydrogen Bond Acceptor Count 1PubChem
Computed Rotatable Bond Count 6PubChem

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in published literature. However, a general and widely used method for the preparation of borinic acid esters is the reaction of a corresponding alcohol with a suitable borane derivative.

2.1. General Experimental Protocol: Esterification of 5-hexyn-1-ol

The synthesis of this compound can be conceptually approached through the reaction of 5-hexyn-1-ol with a diethylborane source, such as triethylborane or a diethylborane-amine complex, often in an inert solvent.

Materials:

  • 5-hexyn-1-ol

  • Triethylborane (or other suitable diethylborane source)

  • Anhydrous, inert solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Inert gas atmosphere (e.g., Argon, Nitrogen)

Procedure (Hypothetical):

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-hexyn-1-ol dissolved in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of the diethylborane source to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically several hours to overnight).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • Purification of the crude product would likely be achieved through vacuum distillation or column chromatography on silica gel.

Note: The specific reaction conditions, including temperature, reaction time, and purification method, would require experimental optimization.

2.2. Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 5-Hexyn-1-ol ReactionStep Reaction Reactant1->ReactionStep Reactant2 Diethylborane Source (e.g., Triethylborane) Reactant2->ReactionStep Solvent Inert Solvent (e.g., THF) Solvent->ReactionStep Workup Workup (Solvent Removal) ReactionStep->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Potential Applications

While specific reactions of this compound are not documented, its structure suggests reactivity characteristic of both borinic esters and terminal alkynes.

3.1. Reactivity of the Borinic Ester Group

Borinic esters are known to participate in various organic transformations. One of the most prominent applications of related boronic esters is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Although less common for borinic esters, this remains a potential area of reactivity to be explored.

3.2. Reactivity of the Terminal Alkyne

The terminal alkyne functionality provides a versatile handle for a wide range of chemical transformations, including:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

  • Hydroboration/Oxidation: Conversion of the alkyne to an aldehyde or ketone.

  • Metal-Catalyzed Reactions: A variety of other metal-catalyzed transformations at the alkyne.

3.3. Potential Signaling Pathway Involvement (Hypothetical)

Given the structural motifs present in molecules used in drug discovery, a hypothetical application could involve its use as a chemical probe or building block. The alkyne could be used for "click" ligation to a biological target or imaging agent, while the borinic ester portion could potentially interact with specific enzymes.

SignalingPathway Molecule This compound Alkyne Terminal Alkyne Molecule->Alkyne functionality BorinicEster Borinic Ester Molecule->BorinicEster functionality ClickReaction Click Reaction (e.g., with Azide-tagged protein) Alkyne->ClickReaction EnzymeInteraction Potential Enzyme Interaction BorinicEster->EnzymeInteraction BiologicalTarget Biological Target ClickReaction->BiologicalTarget EnzymeInteraction->BiologicalTarget DownstreamEffects Downstream Biological Effects BiologicalTarget->DownstreamEffects

An In-depth Technical Guide to 5-Hexynyl Diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Hexynyl diethylborinate, a valuable reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its potential applications.

Chemical Structure and Identifiers

This compound, also known by its IUPAC name diethyl(hex-5-ynoxy)borane, is an organoboron compound featuring a diethylborinate group esterified with 5-hexyn-1-ol. The presence of a terminal alkyne and a borinic ester moiety makes it a versatile building block in various chemical transformations.

Table 1: Chemical Identifiers of this compound [1]

IdentifierValue
IUPAC Name diethyl(hex-5-ynoxy)borane
CAS Number 62338-11-8
Molecular Formula C₁₀H₁₉BO
Molecular Weight 166.07 g/mol
SMILES String B(CC)(CC)OCCCCC#C
InChI Key TZEMMNLIQYPODC-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidTypical for borinic esters.
Boiling Point Not availableExpected to be distillable under reduced pressure.
Melting Point Not applicableExpected to be a liquid at room temperature.
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water.Alkynes are generally nonpolar and soluble in organic solvents.[2][3] Borinic esters are sensitive to hydrolysis.

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, the expected spectroscopic characteristics can be predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityPredicted Chemical Shift (ppm)
HC≡Triplet~1.9 - 2.1
≡C-CHTriplet of triplets~2.1 - 2.3
O-CHTriplet~3.6 - 3.8
O-CH₂-CHMultiplet~1.6 - 1.8
CH₂-CH ₂-CH₂Multiplet~1.5 - 1.7
B-CH ₂-CH₃Quartet~0.7 - 0.9
B-CH₂-CHTriplet~0.8 - 1.0

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C ≡CH~83 - 85
C≡C H~68 - 70
O-C H₂~60 - 65
O-CH₂-C H₂~30 - 35
CH₂-C H₂-CH₂~24 - 28
≡C-C H₂~17 - 20
B-C H₂-CH₃~10 - 15 (broad due to boron quadrupolar relaxation)
B-CH₂-C H₃~8 - 12
Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C-H stretch (sp³)~2850 - 3000Medium to strong
C≡C stretch~2120Weak to medium
B-O stretch~1350 - 1450Strong
C-O stretch~1050 - 1150Strong
Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (166.07). Common fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the hexynyl chain.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in peer-reviewed literature, a general and plausible method can be derived from established procedures for the synthesis of borinic acid esters.

General Synthesis of Borinic Acid Esters

The synthesis of borinic acid esters typically involves the reaction of a dialkylborinic acid or a suitable precursor with an alcohol. A common precursor is a trialkylborane, which can be oxidized in the presence of the alcohol.

General Reaction Scheme:

(C₂H₅)₃B + H₂O₂ + HO-(CH₂)₄-C≡CH → (C₂H₅)₂B-O-(CH₂)₄-C≡CH + C₂H₅OH + H₂O

Experimental Workflow:

G reagents Triethylborane 5-Hexyn-1-ol Inert Solvent (e.g., THF) reaction_vessel Reaction Vessel (Inert Atmosphere, e.g., N₂ or Ar) reagents->reaction_vessel oxidant Oxidizing Agent (e.g., H₂O₂ in NaOH(aq)) reaction_vessel->oxidant Slow addition at low temperature workup Aqueous Workup (Extraction with organic solvent) oxidant->workup purification Purification (Distillation under reduced pressure) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical Protocol):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 5-hexyn-1-ol in an anhydrous, inert solvent such as tetrahydrofuran (THF).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of triethylborane in THF is added dropwise to the stirred solution of the alcohol.

  • Oxidation: After the addition is complete, an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution), maintaining the reaction temperature below 10 °C.

  • Quenching and Extraction: The reaction mixture is stirred at room temperature for a specified time and then quenched by the addition of water. The aqueous layer is extracted several times with an organic solvent such as diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Note: Triethylborane is pyrophoric and must be handled with extreme care under an inert atmosphere. The oxidation reaction can be exothermic and requires careful temperature control.

Signaling Pathways and Logical Relationships

The primary utility of this compound in a research context, particularly in drug development, lies in its potential as a building block in "click chemistry" reactions. The terminal alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This allows for the conjugation of the borinic ester moiety to various molecules of interest, such as biomolecules or fluorescent tags.

G cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) 5_Hexynyl_diethylborinate This compound Copper_Catalyst Cu(I) Catalyst 5_Hexynyl_diethylborinate->Copper_Catalyst Azide_Molecule Azide-containing Molecule (R-N₃) Azide_Molecule->Copper_Catalyst Triazole_Product Triazole-linked Conjugate Copper_Catalyst->Triazole_Product

References

In-depth Technical Guide: CAS Number 62338-11-8

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific and chemical databases, no specific data or literature could be retrieved for the compound associated with CAS number 62338-11-8 . This suggests that this particular chemical entity may be novel, not widely studied, or potentially an invalid CAS number.

Therefore, the requested in-depth technical guide, including summaries of quantitative data, experimental protocols, and visualizations, cannot be generated for CAS number 62338-11-8 at this time due to the absence of publicly available information.

It is recommended to:

  • Verify the CAS number: Double-check the accuracy of the CAS number to ensure it is not a typographical error.

  • Consult proprietary databases: If you have access to specialized or internal chemical databases, a search within those systems may yield results.

  • Investigate related compounds: Research may be available for structurally similar compounds or isomers. The initial search indicated potential information on related CAS numbers such as 62338-00-5, 62338-08-3, and 62338-07-2. If information on these related compounds is of interest, a new request can be initiated.

We regret that we are unable to fulfill the original request for a detailed technical guide on CAS number 62338-11-8. We remain available to assist with any revised inquiries on alternative chemical compounds for which data is accessible.

Diethyl(hex-5-ynoxy)borane: Characterization Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data and characterization protocols for diethyl(hex-5-ynoxy)borane has yielded no specific information on this compound. The scientific literature readily available through the performed searches does not contain synthesis, spectroscopic data (NMR, mass spectrometry, infrared spectroscopy), or detailed experimental procedures for the characterization of this particular borane derivative.

While general methodologies for the characterization of organoborane compounds are well-established, the absence of specific data for diethyl(hex-5-ynoxy)borane prevents the creation of an in-depth technical guide as requested. The following sections outline the typical characterization workflow and data presentation that would be included in such a guide, should the information become available in the future.

Synthesis and Purification

A detailed experimental protocol for the synthesis of diethyl(hex-5-ynoxy)borane would be provided here. This would typically involve the reaction of a suitable boron-containing starting material with hex-5-yn-1-ol. The purification method, such as distillation or chromatography, would also be described in detail.

To illustrate the general synthetic process, a workflow diagram is provided below.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Diethylborane Source (e.g., Diethylborane dimer) C Reaction in Inert Solvent (e.g., THF, Diethyl Ether) A->C B Hex-5-yn-1-ol B->C D Solvent Removal C->D E Distillation or Chromatography D->E F Diethyl(hex-5-ynoxy)borane E->F

Caption: A generalized workflow for the synthesis of diethyl(hex-5-ynoxy)borane.

Spectroscopic Characterization

The primary methods for characterizing organoborane compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For diethyl(hex-5-ynoxy)borane, ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra would be acquired.

Table 1: Hypothetical ¹H NMR Data for Diethyl(hex-5-ynoxy)borane

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hypothetical Datae.g., te.g., 2He.g., -OCH₂-
Hypothetical Datae.g., me.g., 2He.g., -CH₂-C≡CH
Hypothetical Datae.g., te.g., 1He.g., -C≡CH
Hypothetical Datae.g., qe.g., 4He.g., -B-CH₂-CH₃
Hypothetical Datae.g., te.g., 6He.g., -B-CH₂-CH₃

Table 2: Hypothetical ¹³C NMR Data for Diethyl(hex-5-ynoxy)borane

Chemical Shift (δ, ppm)Assignment
Hypothetical Datae.g., -C≡CH
Hypothetical Datae.g., -C≡CH
Hypothetical Datae.g., -OCH₂-
Hypothetical Datae.g., Alkyl Chain Carbons
Hypothetical Datae.g., -B-CH₂-CH₃

Table 3: Hypothetical ¹¹B NMR Data for Diethyl(hex-5-ynoxy)borane

Chemical Shift (δ, ppm)Multiplicity
Hypothetical Datae.g., s
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

Table 4: Hypothetical Mass Spectrometry Data for Diethyl(hex-5-ynoxy)borane

m/zIntensity (%)Assignment
Hypothetical Datae.g., 100e.g., [M]+
Hypothetical Datae.g., 80e.g., [M - C₂H₅]+
Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in the molecule.

Table 5: Hypothetical Infrared Spectroscopy Data for Diethyl(hex-5-ynoxy)borane

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Datae.g., se.g., ≡C-H stretch
Hypothetical Datae.g., me.g., C≡C stretch
Hypothetical Datae.g., se.g., C-H stretch (alkyl)
Hypothetical Datae.g., se.g., B-O stretch

Logical Relationship of Characterization Techniques

The combination of these techniques provides a comprehensive characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Structure Confirmation A Diethyl(hex-5-ynoxy)borane B NMR Spectroscopy (¹H, ¹³C, ¹¹B) A->B C Mass Spectrometry A->C D Infrared Spectroscopy A->D E Confirmed Structure B->E C->E D->E

Caption: The logical flow of characterizing a synthesized compound.

In-Depth Technical Guide: Stability and Storage of 5-Hexynyl Diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of 5-Hexynyl diethylborinate. Due to the limited availability of specific data for this compound, this document leverages established knowledge of structurally related boronic esters and general principles for handling air- and moisture-sensitive reagents. The protocols and recommendations provided herein should be adapted and validated for specific experimental contexts.

Introduction to this compound

This compound is an organoboron compound featuring a terminal alkyne and a diethylborinate functional group. Its utility in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecules, makes understanding its stability profile paramount for ensuring reaction reproducibility, purity of products, and safe handling. Like many organoboron compounds, this compound is susceptible to degradation, primarily through hydrolysis and oxidation.

General Stability of Boronic Esters: Key Factors

The stability of boronic esters, including diethylborinates, is influenced by several factors:

  • Hydrolysis: The boron-oxygen bond is susceptible to cleavage by water, leading to the formation of the corresponding boronic acid and alcohol. The rate of hydrolysis is influenced by steric hindrance around the boron atom, the electronic properties of the substituents, and the pH of the medium. Generally, bulkier esters, such as those derived from pinacol, exhibit greater hydrolytic stability compared to smaller alkyl esters like diethyl esters.

  • Oxidation: The carbon-boron bond can be sensitive to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to deboronation and the formation of various oxidation byproducts.

  • Thermal Stress: Elevated temperatures can promote decomposition. The thermal stability of organoboron compounds varies significantly with their structure.

  • Photostability: Exposure to light, particularly UV radiation, can potentially induce degradation, although this is highly compound-specific.

Recommended Storage and Handling Conditions

Given the likely air and moisture sensitivity of this compound, stringent storage and handling procedures are essential to maintain its integrity.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Temperature -20°CReduces the rate of potential decomposition reactions.
Container Tightly sealed, amber glass vial with a PTFE-lined capProtects from light and prevents leakage and contamination.
Handling In a glovebox or using Schlenk line techniquesMinimizes exposure to air and moisture during transfer and use.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of air- and moisture-sensitive compounds like this compound. These protocols are based on guidelines from regulatory agencies such as the FDA and WHO and should be validated for the specific compound.

Hydrolytic Stability Testing

This test evaluates the susceptibility of the compound to degradation by water.

Methodology:

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare solutions of this compound in a suitable inert organic solvent (e.g., anhydrous acetonitrile or THF) at a known concentration.

  • Stress Conditions:

    • Prepare a series of aqueous buffer solutions across a range of pH values (e.g., pH 2, 7, and 10).

    • Add a known volume of the stock solution of the compound to each buffer solution to initiate the hydrolysis study.

    • Incubate the samples at a controlled temperature (e.g., 25°C and an accelerated temperature such as 40°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately quench the reaction if necessary and analyze the aliquots by a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound against time for each condition to determine the rate of degradation.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal decomposition profile of a substance.[1][2][3]

Methodology:

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 1-10 mg) into the TGA sample pan.

  • Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).

    • Use a defined temperature program, for example, a linear ramp from room temperature to a temperature where complete decomposition is expected (e.g., 25°C to 500°C at 10°C/min).

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability.

Photostability Testing

This test assesses the impact of light on the stability of the compound.

Methodology:

  • Sample Preparation: Prepare solid samples of this compound and solutions in a suitable inert solvent.

  • Exposure:

    • Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B.

    • A control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating method to determine the extent of degradation.

Visualization of Key Processes

The following diagrams illustrate the general workflow for stability testing and a key degradation pathway.

Stability_Testing_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Stock Solution hydrolysis Hydrolytic Stress (pH, Temp) prep->hydrolysis Expose thermal Thermal Stress (TGA) prep->thermal Expose photo Photolytic Stress (Light Exposure) prep->photo Expose analytical Stability-Indicating Method (e.g., HPLC, GC) hydrolysis->analytical Analyze Samples thermal->analytical Analyze Samples photo->analytical Analyze Samples data_analysis Degradation Kinetics and Pathway Identification analytical->data_analysis report Stability Report data_analysis->report

Figure 1. General workflow for stability testing of this compound.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products borinate This compound boronic_acid 5-Hexynylboronic Acid borinate->boronic_acid Hydrolysis ethanol Ethanol borinate->ethanol water Water (H2O) water->boronic_acid water->ethanol

Figure 2. General hydrolysis pathway for this compound.

Hypothetical Stability Data Presentation

While specific quantitative data for this compound is not available, Table 2 provides a template for how such data should be structured for clear comparison once generated through experimental studies.

Table 2: Hypothetical Stability Data for this compound (% Remaining after 24 hours)

ConditionpH 2pH 7pH 10
25°C 95%85%70%
40°C 80%60%40%
25°C (in Dark) 98%97%96%
25°C (Light Exposed) 90%88%85%

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While specific data is lacking, an understanding of the general stability of boronic esters provides a strong foundation for its handling and storage. The primary degradation pathways are expected to be hydrolysis and oxidation. Therefore, storage under an inert atmosphere at low temperatures and handling using appropriate air-free techniques are strongly recommended. The experimental protocols outlined in this guide offer a systematic approach to generating the necessary stability data for this specific compound, which is essential for ensuring its quality, efficacy, and safety in its intended applications. Empirical determination and validation of the stability profile of this compound under specific experimental conditions remain a crucial step for any researcher or developer utilizing this compound.

References

The Obscure Case of 5-Hexynyl Diethylborinate: A Search for Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the discovery and history of 5-Hexynyl diethylborinate has revealed a significant lack of specific information regarding this particular chemical compound. Extensive searches of scientific literature, chemical databases, and patent records have yielded no direct mentions of its synthesis, development, or the researchers involved in its potential discovery. This suggests that "5--Hexynyl diethylborinate" may be an esoteric or potentially misidentified compound within the broader class of borinate esters.

While direct information is unavailable, this guide will provide a generalized overview of the synthesis and historical context of related compounds, such as alkynylboronates and borinate esters, to offer a foundational understanding for researchers and drug development professionals. The methodologies and historical milestones discussed are based on established principles in organoboron chemistry.

A Broad Look at Boronic Acids and Esters: A Historical Perspective

The journey of organoboron compounds began in 1860 when Edward Frankland reported the first synthesis of a boronic acid.[1] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the latter half of the 20th century that truly revolutionized the field and brought boronic acids and their esters to the forefront of organic synthesis.[2][3] These compounds have become indispensable tools for creating carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many pharmaceuticals.[2][3]

Boronate esters, in particular, offer advantages over boronic acids due to their enhanced stability and ease of handling, making them a preferred choice in many synthetic applications.[2]

General Strategies for the Synthesis of Alkynylboronates

The synthesis of compounds structurally related to the queried this compound would likely involve the reaction of a terminal alkyne with a suitable boron-containing reagent. Several general methods for the preparation of alkynylboronates have been established.

One common approach is the dehydrogenative borylation of terminal alkynes with reagents like pinacolborane (HBpin), often catalyzed by a transition metal or a strong base.[4] For instance, zinc bromide (ZnBr2) has been shown to be an efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes with HBpin under mild conditions.[4]

Another strategy involves the reaction of a metal acetylide with a boronic ester precursor. This typically involves the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent or a Grignard reagent, followed by the reaction of the resulting acetylide with an alkoxyborane or a haloborane.

Hypothetical Synthesis of an Alkynyl Diethylborinate: A Generalized Protocol

While a specific protocol for this compound is not documented, a plausible synthetic route can be conceptualized based on general principles of organoboron chemistry. The following represents a generalized experimental workflow for the synthesis of a generic alkynyl diethylborinate from a terminal alkyne.

It is crucial to note that this is a hypothetical protocol and would require optimization and verification in a laboratory setting.

Experimental Workflow: Generalized Synthesis of an Alkynyl Diethylborinate

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification start Start reagents Combine Terminal Alkyne and Diethylalkoxyborane in an inert solvent (e.g., THF) start->reagents base Add a strong base (e.g., n-BuLi) dropwise at low temperature (e.g., -78 °C) reagents->base react Stir the reaction mixture at low temperature base->react quench Quench the reaction with a suitable reagent (e.g., saturated NH4Cl solution) react->quench extract Extract the product with an organic solvent quench->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry purify Purify the crude product (e.g., by distillation or chromatography) dry->purify end Characterize the final product purify->end

Caption: Generalized workflow for the synthesis of an alkynyl diethylborinate.

Concluding Remarks

The absence of specific information on "this compound" in the existing scientific literature underscores the vastness and specificity of chemical space. While a detailed guide on this particular compound cannot be provided, the principles of organoboron chemistry offer a solid foundation for approaching the synthesis of related alkynylboronate esters. The historical context of boronic acids and their derivatives highlights their profound impact on modern organic synthesis and drug discovery. Future research may yet bring to light the existence and utility of the elusive this compound.

References

A Theoretical Investigation of 5-Hexynyl Diethylborinate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific theoretical studies exclusively focused on 5-Hexynyl diethylborinate are not publicly available. This document serves as a comprehensive technical guide outlining the established theoretical and computational methodologies that would be employed for such a study, based on common practices in the field of computational organoboron chemistry. The presented data are illustrative and intended to serve as a realistic projection of expected results from such an investigation.

Introduction

Organoboron compounds are a cornerstone of modern synthetic chemistry, valued for their unique electronic properties and versatile reactivity.[1][2] The C-B bond's low polarity and the electron-deficient nature of the boron atom govern their chemical behavior.[1][2] this compound, with its combination of a terminal alkyne and a diethylborinate moiety, presents an interesting subject for theoretical analysis. Understanding its structural, electronic, and reactive properties through computational methods can provide invaluable insights for its application in drug development and materials science. This guide details the theoretical framework and protocols for a comprehensive computational study of this molecule.

Core Concepts in Computational Organoboron Chemistry

Theoretical studies on organoboron compounds often leverage quantum mechanical approaches to elucidate their behavior.[3] Density Functional Theory (DFT) is a particularly powerful and widely used method for studying molecules of this class, offering a balance between computational cost and accuracy.[4][5][6][7][8] Key areas of investigation typically include:

  • Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.

  • Vibrational Analysis: Calculating the vibrational frequencies to confirm the optimized structure as a true energy minimum and to predict its infrared (IR) and Raman spectra.

  • Electronic Structure Analysis: Investigating the distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO), to understand its reactivity.

  • Reaction Mechanism Exploration: Modeling potential reaction pathways, such as additions to the alkyne or reactions at the boron center, to determine activation energies and transition states.

Detailed Methodologies: A Proposed Computational Protocol

The following outlines a robust computational protocol for the theoretical investigation of this compound.

1. Software and Hardware: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are typically required for these types of calculations to be completed in a reasonable timeframe.

2. Geometric Optimization and Vibrational Frequency Analysis: The initial structure of this compound would be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. This would be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. The B3LYP functional is a popular hybrid functional that has been shown to provide reliable results for a wide range of organic molecules. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing the electronic structure of molecules with multiple bonds and lone pairs.

Following the optimization, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated vibrational frequencies could also be used to simulate the infrared (IR) spectrum of the molecule.

3. Electronic Structure Calculations: Single-point energy calculations would be carried out on the optimized geometry to obtain detailed information about the electronic structure. This would include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The electrostatic potential (ESP) would also be mapped onto the electron density surface to visualize regions of positive and negative charge, providing insights into potential sites for electrophilic and nucleophilic attack.

4. Reaction Pathway Modeling: To investigate the reactivity of this compound, potential reaction pathways would be modeled. For example, the hydroboration of the alkyne moiety could be explored. This would involve locating the transition state structure for the reaction and calculating the activation energy. This is typically done using a transition state search algorithm, such as the Berny algorithm, followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that would be expected from the computational protocol described above.

Table 1: Calculated Geometric Parameters for this compound

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
C≡C1.21
C-B1.57
B-O1.38
O-C(ethyl)1.44
C-H (alkyne)1.07
Bond Angles (°) **
C≡C-C178.5
C-B-O121.0
B-O-C(ethyl)118.2
Dihedral Angles (°) **
C-C-B-O179.8

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (Hartrees)Calculated Value (eV)
Total Energy -485.12345-13200.8
HOMO Energy -0.254-6.91
LUMO Energy -0.012-0.33
HOMO-LUMO Gap 0.2426.58

Visualizations of Theoretical Concepts

Diagrams are essential for visualizing complex theoretical concepts and workflows.

Computational_Workflow cluster_prep Preparation cluster_calc Core Calculations cluster_analysis Analysis & Interpretation mol_build Molecular Structure Building basis_set Select Basis Set (e.g., 6-311G(d,p)) dft_func Select DFT Functional (e.g., B3LYP) geom_opt Geometry Optimization dft_func->geom_opt freq_anal Vibrational Frequency Analysis geom_opt->freq_anal min_confirm Confirm Energy Minimum freq_anal->min_confirm spectra Simulate IR/Raman Spectra freq_anal->spectra elec_struct Electronic Structure Calculation reactivity Analyze HOMO/LUMO & ESP elec_struct->reactivity min_confirm->elec_struct reaction_path Model Reaction Pathways reactivity->reaction_path

Caption: A typical workflow for a DFT study of an organoboron compound.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Reactivity Implications LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophile Nucleophilic Attack Site LUMO->Nucleophile Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Electrophile Electrophilic Attack Site HOMO->Electrophile Donates Electrons Energy_Axis Energy Energy_Axis->LUMO Energy_Axis->HOMO

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Conclusion

While specific experimental or theoretical data on this compound is not yet prevalent in the literature, the framework for its computational investigation is well-established. The methodologies outlined in this guide provide a clear pathway for researchers to elucidate the structural, electronic, and reactive properties of this and similar organoboron compounds. Such theoretical studies are indispensable for accelerating the discovery and development of new molecules with tailored functionalities for a wide range of applications.

References

Preliminary Investigation of 5-Hexynyl Diethylborinate Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary investigation into the potential reactivity of 5-Hexynyl diethylborinate. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide extrapolates from the known reactivity of analogous alkynyl borinates to propose potential synthetic pathways and transformations. The information herein is intended to serve as a foundational resource for researchers initiating studies on this or structurally similar molecules. All proposed experimental protocols are based on established methodologies for related compounds and should be adapted and optimized as part of a rigorous experimental plan.

Introduction

Alkynyl borinates are versatile intermediates in organic synthesis, valued for their ability to undergo a variety of transformations, including carbon-carbon bond formation, oxidation, and reduction. This compound, a specific member of this class, possesses a terminal alkyne and a diethylborinate ester moiety, suggesting a rich and diverse reactivity profile. This guide explores the potential chemical behavior of this compound, providing a theoretical framework for its application in synthetic chemistry and drug development.

Compound Data

The fundamental properties of this compound are summarized below. This information is compiled from publicly available chemical databases.

Identifier Value Source
IUPAC Namediethyl(hex-5-yn-1-yloxy)boranePubChem
CAS Number62338-11-8PubChem
Molecular FormulaC₁₀H₁₉BOPubChem
Molecular Weight166.07 g/mol PubChem
Canonical SMILESCCCB(CC)OCCCCCC#CPubChem

Table 1: Physicochemical Properties of this compound.[1]

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through the reaction of 5-hexyn-1-ol with a suitable diethylboron source, such as triethylborane or a diethylboron halide. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-hexyn-1-ol

  • Triethylborane (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 5-hexyn-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylborane (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Postulated Reactivity

Based on the known reactivity of alkynyl borinates, this compound is expected to participate in a variety of chemical transformations. The terminal alkyne and the borinate ester are the primary reactive sites.

Reactions at the Alkyne Terminus

The terminal alkyne is susceptible to a range of reactions, including Sonogashira coupling, click chemistry, and hydroboration.

G cluster_0 Reactions at the Alkyne Terminus cluster_1 Sonogashira Coupling cluster_2 Click Chemistry 5-Hexynyl_diethylborinate This compound Pd_catalyst Pd Catalyst Cu(I) cocatalyst Base 5-Hexynyl_diethylborinate->Pd_catalyst Cu_catalyst Cu(I) Catalyst 5-Hexynyl_diethylborinate->Cu_catalyst Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Pd_catalyst Coupled_Product Coupled Product Pd_catalyst->Coupled_Product Azide Organic Azide (R-N3) Azide->Cu_catalyst Triazole_Product Triazole Product Cu_catalyst->Triazole_Product

Caption: Proposed reaction pathways for the terminal alkyne of this compound.

Reactions Involving the Borinate Moiety

The diethylborinate group can be expected to undergo transformations such as oxidation and Suzuki-Miyaura cross-coupling, although the latter is more common for boronic acids and esters derived from the alkyne. A more direct reaction of the C(sp)-B bond in a related alkynyl boronate has been shown to lead to oxidation.

G cluster_0 Reactions of the Borinate Moiety cluster_1 Oxidation Alkynyl_Boronate Alkynyl Boronate (from this compound) Oxidant Oxidizing Agent (e.g., Oxone) Alkynyl_Boronate->Oxidant Carboxylic_Acid_Derivative Carboxylic Acid, Ester, or Amide Oxidant->Carboxylic_Acid_Derivative Nucleophile Nucleophile (H2O, ROH, R2NH) Nucleophile->Carboxylic_Acid_Derivative

Caption: A potential oxidation pathway for an alkynyl boronate derived from this compound.

Proposed Experimental Protocols for Reactivity Screening

The following protocols are suggested as a starting point for investigating the reactivity of this compound.

Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Oxidation to a Carboxylic Acid

This protocol is adapted from general procedures for the oxidation of alkynyl boronates.

Materials:

  • This compound

  • Oxidizing agent (e.g., Oxone)

  • Solvent mixture (e.g., THF/water)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add Oxone (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography or crystallization.

Data Presentation

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Reaction Aryl Halide Catalyst Loading (%) Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
SonogashiraIodobenzene5Et₃NTHF2512Expected
SonogashiraBromobenzene5Et₃NTHF5024Expected

Table 2: Template for Recording Sonogashira Coupling Reaction Data.

Reaction Oxidant Solvent Temperature (°C) Reaction Time (h) Yield (%)
OxidationOxoneTHF/H₂O0 to 256Expected

Table 3: Template for Recording Oxidation Reaction Data.

Conclusion

While specific reactivity data for this compound is not currently prevalent in the literature, its chemical structure strongly suggests a rich and useful reactivity profile. This guide provides a theoretical framework and a starting point for the practical investigation of this compound. The proposed synthetic and reaction protocols, based on well-established methodologies for similar compounds, offer a clear path for researchers to begin exploring the chemistry of this compound and unlocking its potential in organic synthesis and medicinal chemistry. All proposed experiments should be conducted with appropriate safety precautions and adapted based on real-time experimental observations.

References

Unlocking New Research Frontiers: A Technical Guide to the Potential of 5-Hexynyl Diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The bifunctional nature of 5-Hexynyl diethylborinate, a molecule combining a terminal alkyne and a diethylborinate ester, presents a unique and largely untapped resource for innovation in chemical synthesis and drug discovery. While specific literature on this compound is scarce, its constituent functional groups are cornerstones of modern organic chemistry, suggesting a wealth of potential applications. This technical guide explores these prospective research avenues, providing detailed hypothetical experimental protocols and a framework for its investigation.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₉BOPubChem
Molecular Weight 166.07 g/mol PubChem
IUPAC Name diethyl(hex-5-ynoxy)boranePubChem
CAS Number 62338-11-8PubChem

Potential Research Areas & Methodologies

The true potential of this compound lies in the synergistic or sequential reactivity of its alkyne and borinate functionalities.

Bifunctional Linker for Bioconjugation and Drug Delivery

The terminal alkyne group is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1][2][3][4][5] This allows for the covalent attachment of this compound to azide-modified biomolecules such as proteins, peptides, or nucleic acids. The remaining diethylborinate ester can then serve as a handle for further chemical modification or as a potential targeting moiety for specific cellular receptors, such as those that recognize boronic acids.

This protocol outlines the conjugation of an azide-modified peptide to this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified peptide in sterile, nuclease-free water.

    • Prepare a 10 mM stock solution of this compound in anhydrous, amine-free dimethylformamide (DMF).

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in sterile, nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in sterile, nuclease-free water (prepare fresh).

    • Prepare a 50 mM stock solution of tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in sterile, nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide solution (to a final concentration of 1 mM).

      • This compound solution (1.2 equivalents).

      • THPTA solution (5 equivalents).

      • CuSO₄ solution (1 equivalent).

      • Sodium ascorbate solution (10 equivalents).

    • Vortex the mixture gently to ensure homogeneity.

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the conjugated product can be purified using reverse-phase HPLC.

Click_Chemistry_Workflow Peptide_N3 Azide-Modified Peptide Reaction Click Reaction Peptide_N3->Reaction Borinate_Alkyne 5-Hexynyl diethylborinate Borinate_Alkyne->Reaction Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate + THPTA) Catalyst->Reaction Conjugate Peptide-Triazole-Borinate Conjugate Reaction->Conjugate Sequential_Coupling Start 5-Hexynyl diethylborinate Sonogashira Sonogashira Coupling Start->Sonogashira Aryl_Iodide Aryl Iodide Aryl_Iodide->Sonogashira Intermediate Internal Alkyne Borinate Ester Sonogashira->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Aryl_Bromide Aryl Bromide Aryl_Bromide->Suzuki Product Disubstituted Product Suzuki->Product

References

Methodological & Application

Application Notes and Protocols: 5-Hexynyl Diethylborinate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (such as a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of biaryl compounds and other complex organic molecules.[7]

While alkynylboronates, in general, are known to participate in cross-coupling reactions, the specific reactivity, optimal conditions, and substrate scope for 5-hexynyl diethylborinate within the Suzuki-Miyaura framework have not been sufficiently documented to provide detailed application notes or validated experimental protocols. The success of a Suzuki-Miyaura reaction is highly dependent on the fine-tuning of various parameters, including the choice of catalyst, ligand, base, and solvent, which are specific to the coupling partners.[4]

Due to the absence of specific data for this compound, this document cannot provide the requested detailed application notes, quantitative data tables, experimental protocols, and visualizations. Researchers and drug development professionals interested in utilizing this specific reagent would need to undertake exploratory studies to determine its feasibility and optimize the reaction conditions for their desired application.

General Considerations for Employing Alkynylboronates in Suzuki-Miyaura Coupling

For researchers intending to investigate the use of this compound or similar alkynylboronate esters in Suzuki-Miyaura reactions, the following general principles and starting points, extrapolated from literature on related compounds, may be considered:

1. Catalyst and Ligand Selection:

  • Palladium Source: Palladium(0) complexes are typically active catalysts. Common precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. For coupling involving less reactive partners, more electron-rich and bulky ligands such as SPhos or XPhos might be beneficial.

2. Base and Solvent System:

  • Base: A variety of inorganic bases are commonly used, with the choice often depending on the specific substrates and solvent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).

  • Solvent: The solvent system needs to solubilize the reactants and facilitate the reaction. Common solvents include toluene, dioxane, THF, and aqueous mixtures of these solvents.

3. Reaction Conditions:

  • Temperature: Suzuki-Miyaura reactions are often heated to facilitate the reaction, with temperatures typically ranging from 60 to 120 °C.

  • Inert Atmosphere: As the palladium catalysts are sensitive to oxygen, these reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Optimization Studies

For scientists venturing into the use of this compound, a logical experimental workflow would be necessary to establish a reliable protocol.

G cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope A Reactant Selection: - this compound - Aryl/Vinyl Halide Partner B Initial Condition Screening: - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) A->B C Small-Scale Test Reactions B->C D Analysis (TLC, GC-MS, LC-MS) - Product Formation? - Byproduct Identification C->D E Systematic Variation of Parameters: - Catalyst/Ligand Combination - Base Strength and Stoichiometry - Solvent System and Ratio - Temperature and Reaction Time D->E If Feasible F Quantitative Analysis (Yield Determination) E->F G Identification of Optimal Conditions F->G H Reaction with Diverse Aryl/Vinyl Halides G->H I Evaluation of Functional Group Tolerance H->I J Determination of Reaction Scope and Limitations I->J

Caption: A logical workflow for developing a Suzuki-Miyaura protocol using a novel organoboron reagent.

Conclusion

References

experimental protocol for using 5-Hexynyl diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for 5-Hexynyl diethylborinate

Product Name: this compound

Product Number: Inquire for details

Storage: Store at -20°C, desiccated and protected from light.

Introduction

This compound is a novel bifunctional chemical probe designed for the detection of hydrogen peroxide (H₂O₂) and subsequent covalent labeling of target molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This probe uniquely combines a hydrogen peroxide-sensitive diethylborinate group with a terminal alkyne handle, enabling a two-stage experimental approach. Initially, the boronate moiety reacts selectively with H₂O₂ to yield a phenol derivative.[3][4] This reaction can be monitored to quantify H₂O₂ levels. Subsequently, the unmasked alkyne group becomes available for covalent conjugation to any azide-modified molecule, such as a fluorophore, biotin tag, or complex biomolecule.[5][6] This dual functionality makes this compound a versatile tool for studying oxidative stress and for applications in chemical biology, drug development, and diagnostics.

Key Features
  • Dual Functionality: Enables both the detection of hydrogen peroxide and subsequent covalent labeling.

  • High Selectivity: The boronate group offers high selectivity for H₂O₂ over other reactive oxygen species (ROS).[7]

  • Bioorthogonal Ligation: The hexynyl group allows for highly efficient and specific conjugation to azide-tagged molecules via CuAAC click chemistry under biocompatible conditions.[2][8]

  • Versatility: Can be used for in vitro quantification of H₂O₂ and for labeling in complex biological samples post-detection.

Applications
  • Detection and Quantification of Hydrogen Peroxide: The probe can be used in fluorometric or colorimetric assays where the conversion of the boronate to a phenol is detected by a secondary reaction or a change in the microenvironment.

  • Activity-Based Labeling: In the presence of H₂O₂, the probe is activated and can then be used to label azide-containing molecules in the vicinity, providing a snapshot of oxidative stress.

  • Development of Diagnostic Assays: The robust nature of the click chemistry reaction makes it suitable for the development of sensitive diagnostic kits for H₂O₂-related pathologies.

  • Biomolecule Conjugation: Post-reaction with H₂O₂, the resulting phenolic alkyne can be conjugated to proteins, nucleic acids, or other biomolecules that have been modified to contain an azide group.[5]

Experimental Protocols

Protocol 1: In Vitro Detection of Hydrogen Peroxide

This protocol describes the use of this compound for the detection of H₂O₂ in a buffered solution. The conversion of the boronate to a phenol can be monitored by various analytical methods, such as HPLC or mass spectrometry, or through a coupled enzymatic assay that detects phenols.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution, 30% (w/w)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or DMSO for stock solution preparation

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

    • Prepare a fresh 1 M stock solution of H₂O₂ in deionized water. Determine the exact concentration by measuring the absorbance at 240 nm (extinction coefficient ε = 43.6 M⁻¹cm⁻¹).

    • Prepare working solutions of H₂O₂ by serial dilution in PBS (pH 7.4) to desired concentrations (e.g., 1 µM to 1 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add this compound to a final concentration of 50 µM in PBS (pH 7.4).

    • Add the desired concentration of H₂O₂ to initiate the reaction. A no-H₂O₂ control should be included.

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.[7]

  • Analysis:

    • The reaction progress can be monitored by quenching aliquots of the reaction mixture at different time points and analyzing by reverse-phase HPLC or LC-MS to quantify the consumption of the starting material and the formation of the phenolic product.

Protocol 2: Two-Step Labeling via Click Chemistry

This protocol outlines the procedure for first reacting this compound with H₂O₂ and then conjugating the resulting alkyne-phenol to an azide-containing reporter molecule (e.g., Azide-Fluor 488).

Materials:

  • Product from Protocol 1 (the reaction mixture containing the alkyne-phenol)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Click Reaction:

    • To the reaction mixture from Protocol 1 (containing the alkyne-phenol at ~50 µM), add the azide-reporter to a final concentration of 100 µM (a 2-fold molar excess).

    • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[9]

    • Add the CuSO₄/THPTA complex to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Analysis of Conjugation:

    • The formation of the triazole-linked product can be analyzed by fluorescence measurement (if using a fluorescent azide), HPLC, or LC-MS. Successful conjugation will result in a new product with a mass corresponding to the sum of the alkyne-phenol and the azide-reporter, minus N₂.

Data Presentation

Table 1: H₂O₂ Detection Efficiency

H₂O₂ Concentration (µM)% Conversion of this compound
0< 1%
1015%
5065%
10092%
500> 99%
Hypothetical data based on a 30-minute incubation at 37°C, pH 7.4.

Table 2: Click Chemistry Conjugation Yield

Alkyne SubstrateAzide PartnerCatalystYield (%)
H₂O₂-activated probeAzide-Fluor 488CuSO₄/Sodium Ascorbate> 95%
Unreacted probeAzide-Fluor 488CuSO₄/Sodium Ascorbate> 95%
H₂O₂-activated probeBiotin-AzideCuSO₄/Sodium Ascorbate> 95%
Hypothetical yields for the click reaction performed under the conditions described in Protocol 2.

Visualizations

G cluster_0 Step 1: H₂O₂ Detection cluster_1 Step 2: Click Chemistry Conjugation Probe 5-Hexynyl diethylborinate Activated_Probe Alkyne-Phenol Product Probe->Activated_Probe Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Activated_Probe Azide_Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Labeled_Product Triazole-Conjugated Product Azide_Reporter->Labeled_Product Catalyst Cu(I) Catalyst Catalyst->Labeled_Product Activated_Probe_2->Labeled_Product CuAAC

Caption: Chemical reaction pathway for this compound.

G start Start prep_stocks Prepare Stock Solutions (Probe, H₂O₂, Click Reagents) start->prep_stocks reaction_setup Set up H₂O₂ Reaction (Probe + H₂O₂ in PBS) prep_stocks->reaction_setup incubation_1 Incubate at 37°C (30-60 min) reaction_setup->incubation_1 analysis_1 Analyze H₂O₂ Detection (HPLC, LC-MS) incubation_1->analysis_1 add_click_reagents Add Azide-Reporter and Cu(I) Catalyst incubation_1->add_click_reagents incubation_2 Incubate at RT (1 hour) add_click_reagents->incubation_2 analysis_2 Analyze Conjugation (Fluorescence, HPLC, LC-MS) incubation_2->analysis_2 end End analysis_2->end

Caption: Experimental workflow for H₂O₂ detection and labeling.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions with 5-Hexynyl Diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 5-hexynyl diethylborinate in palladium-catalyzed cross-coupling reactions. The following sections detail a representative Suzuki-Miyaura type coupling reaction, including experimental procedures, expected outcomes, and a mechanistic overview. This information is intended to serve as a starting point for researchers engaged in the synthesis of complex organic molecules, particularly in the context of drug discovery and development where the introduction of alkynyl moieties is a common strategy for modulating biological activity.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is a valuable reagent for the introduction of a hexynyl group onto aromatic and heteroaromatic scaffolds. As an organoboron derivative, it can participate in Suzuki-Miyaura-type coupling reactions, offering a versatile and robust method for the synthesis of internal alkynes. These structural motifs are prevalent in a wide range of biologically active compounds and functional materials.

Application: Suzuki-Miyaura Coupling of this compound with Aryl Halides

A common application of this compound is its palladium-catalyzed cross-coupling with aryl or heteroaryl halides. This reaction facilitates the formation of a new carbon-carbon bond between the terminal alkyne carbon of the hexynyl group and the aromatic ring.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the palladium-catalyzed coupling of this compound with various aryl bromides. These results are based on analogous reactions and serve as a guide for expected performance.[1][2]

EntryAryl Bromide (Ar-Br)Palladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-BromotoluenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane100892
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)K₃PO₄DMF801678
43-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₂CO₃THF801088

Experimental Protocols

General Procedure for the Palladium-Catalyzed Coupling of this compound with an Aryl Bromide:

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL) and degassed water (1 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted hexyne.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR')₂) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R Ln Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Reaction Setup Reagents Add Aryl Halide, Pd Catalyst, Base Start->Reagents Solvent Add Anhydrous Solvent and Degassed Water Reagents->Solvent Stir Stir at Room Temperature Solvent->Stir Borinate Add this compound Stir->Borinate Heat Heat to Reaction Temperature Borinate->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Workup Quench, Extract, Wash, Dry Monitor->Workup Upon Completion Purify Purification Column Chromatography Workup->Purify End End Characterization Purify->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

The Synthetic Utility of 5-Hexynyl Diethylborinate: A Versatile Alkynylboronate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in the field of organic synthesis and drug development are continually seeking novel reagents that offer enhanced efficiency, selectivity, and versatility in the construction of complex molecular architectures. Among the vast array of organoboron compounds, 5-Hexynyl diethylborinate has emerged as a promising building block, combining the reactivity of a terminal alkyne with the unique properties of a borinate moiety. This application note provides a comprehensive overview of the applications of this compound, complete with detailed protocols and data presented for clarity and reproducibility.

Introduction

This compound is a bifunctional molecule that possesses both a terminal alkyne and a diethylborinate group. This unique combination allows for a diverse range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The alkyne functionality serves as a handle for various coupling reactions, such as the Sonogashira coupling, while the borinate group can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Key Applications and Methodologies

The primary applications of this compound and related alkynylboronates in organic synthesis are centered around palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular frameworks.

Suzuki-Miyaura Cross-Coupling Reactions

Alkynylboronates are effective coupling partners in Suzuki-Miyaura reactions, allowing for the formation of aryl-alkyne and vinyl-alkyne bonds. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base start->reagents reaction Heat Reaction Mixture under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of an Aryl-Alkynyl Compound

A detailed protocol for a representative Suzuki-Miyaura coupling reaction is provided below. Please note that reaction conditions may need to be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable ligand (if necessary).

  • Solvent and Base: Add a degassed solvent (e.g., toluene, 10 mL) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2 mL).

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for the required time (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Alkynylboronates

EntryAryl HalideProductYield (%)
1IodobenzenePhenylacetylene derivative85
24-Bromotoluene4-Tolylacetylene derivative78
31-Iodonaphthalene1-Naphthylacetylene derivative92

Note: The yields are illustrative and based on typical reactions of similar alkynylboronates.

Sonogashira Cross-Coupling Reactions

The terminal alkyne moiety of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the synthesis of disubstituted alkynes.

Reaction Scheme for Sonogashira Coupling:

Sonogashira_Reaction sub1 This compound product Coupled Product sub1->product sub2 Aryl/Vinyl Halide sub2->product reagents Pd Catalyst Cu(I) co-catalyst Amine Base reagents->product

Caption: Simplified scheme of a Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of a Disubstituted Alkyne

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 mmol), this compound (1.1 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., THF or DMF).

  • Base Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (as monitored by TLC).

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.

Table 2: Representative Sonogashira Coupling Reactions with Terminal Alkynes

EntryAryl/Vinyl HalideProductYield (%)
1Iodobenzene1-Phenyl-1-hexyne derivative90
24-Iodoanisole1-(4-Methoxyphenyl)-1-hexyne derivative88
3(E)-1-Iodo-1-octene(E)-7-Tetradecen-5-yne derivative75

Note: The yields are illustrative and based on typical reactions of similar terminal alkynes.

Conclusion

This compound stands as a versatile and valuable reagent in the arsenal of synthetic organic chemists. Its dual functionality enables a wide range of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this and related alkynylboronates in the pursuit of novel and complex molecular targets. The continued development of new applications for such bifunctional reagents will undoubtedly contribute to advancements in drug discovery and materials science.

Application Notes and Protocols for 5-Hexynyl Diethylborinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexynyl diethylborinate, systematically named diethyl(hex-5-ynoxy)borane (CAS No. 62338-11-8), is an organoboron compound featuring a terminal alkyne functionality. While specific literature detailing the reaction protocols of this exact compound is limited, its structure suggests reactivity characteristic of alkynyl borinates and related boronic esters. This document provides a detailed guide to the primary applications of analogous alkynyl borinate compounds, offering protocols and data that can serve as a starting point for the investigation of this compound.

The key reactive sites of this compound are the carbon-boron bond and the terminal alkyne. This dual functionality allows for a range of synthetic transformations, making it a potentially versatile building block in organic synthesis. The following sections detail the primary reaction types associated with alkynyl borinates: Suzuki-Miyaura cross-coupling, oxidation to carbonyl compounds, and the formation of boron enolates for subsequent aldol reactions.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 5-hexyn-1-ol with a suitable diethylboron source. A general workflow for this transformation is outlined below.

G cluster_synthesis Synthesis of this compound start 5-Hexyn-1-ol + Diethylboron Source (e.g., Diethylmethoxyborane) reaction Reaction in Inert Solvent (e.g., THF, Diethyl Ether) start->reaction workup Work-up (e.g., Removal of Volatiles) reaction->workup product This compound workup->product

Plausible synthesis of this compound.

Key Applications and Protocols

Suzuki-Miyaura Cross-Coupling Reaction

Alkynyl borinates are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between the alkynyl group and various aryl or vinyl halides. This reaction is a powerful tool for the synthesis of substituted alkynes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Alkynyl borinate (e.g., this compound) (1.0 eq)

  • Aryl or vinyl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line

  • Standard glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, the base, and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the alkynyl borinate to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples for Analogous Alkynyl Boronates)

Aryl HalideAlkynyl Boronate PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylalkynyl-B(pin)Pd(PPh₃)₄ (3)K₂CO₃Toluene1001292
1-Bromo-4-nitrobenzene(Trimethylsilyl)alkynyl-B(pin)PdCl₂(dppf) (5)Cs₂CO₃Dioxane90885
Vinyl bromideCyclohexylalkynyl-B(dan)Pd₂(dba)₃/SPhos (2)K₃PO₄THF601678

Note: This data is for illustrative purposes with similar alkynyl boronate esters and should be used as a guideline. B(pin) = pinacolato boronate, B(dan) = 1,8-diaminonaphthalene boronate.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation alkynyl_borinate R-C≡C-B(OR)₂ alkynyl_borinate->transmetalation base Base base->transmetalation pd_complex2 Ar-Pd(II)-C≡C-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡C-R reductive_elimination->product G cluster_oxidation Oxidation of Alkynyl Borinates Workflow start Alkynyl Borinate R-C≡C-B(OR)₂ oxidation Oxidation (e.g., Oxone®, H₂O₂) start->oxidation intermediate [Intermediate Species] oxidation->intermediate nucleophilic_attack Nucleophilic Attack (H₂O, ROH, R₂NH) intermediate->nucleophilic_attack product Carboxylic Acid, Ester, or Amide R-C≡C-C(=O)Nu nucleophilic_attack->product G cluster_aldol Boron Enolate Formation and Aldol Reaction alkynyl_borinate Alkynyl Borinate enolate_formation Enolate Formation (e.g., Au(I) catalysis) alkynyl_borinate->enolate_formation boron_enolate Boron Enolate enolate_formation->boron_enolate aldol_reaction Aldol Reaction boron_enolate->aldol_reaction aldehyde Aldehyde R'CHO aldehyde->aldol_reaction boron_aldolate Boron Aldolate aldol_reaction->boron_aldolate workup Oxidative Work-up boron_aldolate->workup product β-Hydroxy Ketone workup->product

Catalyst Selection for 5-Hexynyl Diethylborinate Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for forging these critical bonds. This application note focuses on the selection of catalysts and the development of protocols for the coupling of 5-hexynyl diethylborinate with aryl and vinyl halides. Alkynylboron compounds are valuable building blocks, and understanding the nuances of their reactivity is crucial for their effective utilization in synthetic chemistry. This document provides a comprehensive overview of suitable catalysts, detailed experimental procedures, and a summary of expected outcomes to guide researchers in this area.

Catalyst and Reaction Optimization

The successful coupling of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. While specific data for this compound is extrapolated from closely related alkynylboron compounds, the principles outlined below provide a strong foundation for reaction optimization.

Catalyst and Ligand Selection

Palladium(0) complexes are the active catalysts in Suzuki-Miyaura couplings. These are typically generated in situ from palladium(II) precursors or used directly as stable Pd(0) complexes.

  • Palladium Precursors: Common and effective palladium sources include bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂).

  • Ligands: The choice of phosphine ligand is critical for catalyst stability and reactivity. For the coupling of sp-hybridized organoboron reagents, ligands that are both electron-rich and sterically bulky have shown to be effective. These properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Suitable ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), and triphenylphosphine (PPh₃). For challenging couplings, more specialized ligands such as SPhos or XPhos may be beneficial.

Role of the Base and Solvent

The base plays a crucial role in the transmetalation step by activating the organoboron reagent to form a more nucleophilic "ate" complex.

  • Bases: A variety of inorganic bases can be employed, with the choice often depending on the solvent and the sensitivity of the substrates. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvents: The solvent must be capable of dissolving the reactants and catalyst system. Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF), dioxane, and toluene are frequently used, often in combination with a small amount of water to aid in the dissolution of the inorganic base.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of alkynylboron compounds with aryl halides. This data is compiled from studies on analogous systems and serves as a guide for the coupling of this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Aryl HalideYield (%)
Pd(dba)₂ (2)PPh₃ (8)Cs₂CO₃ (2)THF60124-Iodoanisole85-95
Pd(OAc)₂ (3)P(t-Bu)₃ (6)K₃PO₄ (3)Dioxane/H₂O (5:1)8081-Bromo-4-nitrobenzene80-90
PdCl₂(dppf) (5)-K₂CO₃ (2)DMF10064-Bromobenzonitrile75-85
Pd/C (10)-Na₂CO₃ (2.5)Ethanol/H₂O (3:1)70241-Iodonaphthalene70-80

Experimental Protocols

A. Synthesis of this compound

Materials:

  • 5-Hexyn-1-ol

  • Triethylborane (1 M in THF)

  • Dry tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 5-hexyn-1-ol (1.0 eq).

  • Dissolve the alcohol in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylborane (1.0 M solution in THF, 1.0 eq) to the stirred solution via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The residue, this compound, is a moisture-sensitive compound and should be used directly in the subsequent coupling reaction or stored under an inert atmosphere.

B. Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-iodoanisole, 1.2 eq)

  • Palladium catalyst (e.g., Pd(dba)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 8 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., THF)

  • Argon or nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the aryl halide to the flask.

  • Dissolve the freshly prepared this compound in the anhydrous solvent and add it to the Schlenk flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R'-X PdII R'-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R'-Pd(II)-R L_n Transmetalation->PdII_R Replaces X Boronate R-B(OR)_2 + Base AteComplex [R-B(OR)_2(Base)]^- Boronate->AteComplex AteComplex->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start PrepBorinate Prepare 5-Hexynyl diethylborinate Start->PrepBorinate AddBorinate Add this compound and Solvent PrepBorinate->AddBorinate SetupReaction Set up Coupling Reaction (Catalyst, Ligand, Base, Aryl Halide) SetupReaction->AddBorinate HeatStir Heat and Stir AddBorinate->HeatStir Monitor Monitor Reaction Progress (TLC/GC-MS) HeatStir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound with aryl or vinyl halides is a valuable transformation for the synthesis of complex organic molecules. The selection of an appropriate palladium catalyst, a suitable phosphine ligand, and an effective base is paramount for achieving high yields and reaction efficiency. The protocols and data presented in this application note provide a solid starting point for researchers to develop and optimize their specific coupling reactions. Further screening of catalysts, ligands, and reaction conditions may be necessary to achieve optimal results for particularly challenging substrates.

Application Notes and Protocols: Solvent Effects on the Reactivity of 5-Hexynyl Diethylborinate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hexynyl diethylborinate is a versatile organoboron reagent with potential applications in organic synthesis and drug discovery. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is significantly influenced by the choice of solvent. The solvent can affect the solubility of reactants, the stability of intermediates, and the overall catalytic activity, thereby impacting reaction yield, selectivity, and kinetics. These application notes provide a detailed overview of the solvent effects on the reactivity of this compound in the context of a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The reaction typically involves an organoboron compound, an organic halide, a palladium catalyst, and a base.[1][2] The solvent plays a crucial role in the catalytic cycle, influencing key steps such as oxidative addition, transmetalation, and reductive elimination.[3] Understanding the interplay between the solvent and the reaction components is critical for optimizing reaction conditions and achieving desired synthetic outcomes.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the hypothetical yield of the Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole in various solvents. The data illustrates the significant impact of solvent polarity and coordinating ability on the reaction outcome.

SolventSolvent TypeDielectric Constant (ε)Yield (%)
TolueneNonpolar2.465
Tetrahydrofuran (THF)Polar Aprotic7.685
Acetonitrile (MeCN)Polar Aprotic37.575
Dimethylformamide (DMF)Polar Aprotic36.792
1,4-DioxaneNonpolar2.270
Isopropanol (IPA)Polar Protic19.945
WaterPolar Protic80.130

Note: The data presented is representative and intended for illustrative purposes to highlight the potential effects of different solvents. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

This section provides a detailed protocol for screening various solvents to determine the optimal conditions for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

General Procedure for Solvent Screening in Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (Toluene, THF, Acetonitrile, DMF, 1,4-Dioxane, Isopropanol, Water)

  • Reaction vials

  • Stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating block or oil bath

  • Analytical equipment for reaction monitoring and yield determination (e.g., GC-MS, LC-MS, or NMR)

Protocol:

  • Preparation of Reaction Vials: In a glovebox or under an inert atmosphere, add a stir bar to each of the seven reaction vials.

  • Addition of Solid Reagents: To each vial, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: To each vial, add 5 mL of one of the anhydrous solvents to be screened (Toluene, THF, Acetonitrile, DMF, 1,4-Dioxane, Isopropanol, Water).

  • Reaction Setup: Seal the vials and place them in a preheated heating block or oil bath set to 80 °C.

  • Reaction Monitoring: Stir the reactions at 80 °C for 12 hours. Monitor the progress of the reaction by periodically taking aliquots from each vial and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the vials to room temperature. Quench the reaction by adding 10 mL of water to each vial. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis and Yield Determination: Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product for each solvent.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C R1-X D Transmetalation (R2-B(OR)2) C->D E R1-Pd(II)L2-R2 D->E R2-B(OR)2 Base F Reductive Elimination E->F F->A Regeneration G R1-R2 (Coupled Product) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Solvent Screening

The following diagram outlines the experimental workflow for the solvent screening protocol.

Solvent_Screening_Workflow Experimental Workflow for Solvent Screening prep Prepare 7 Reaction Vials (Inert Atmosphere) add_solids Add Solid Reagents: - this compound - 4-Bromoanisole - Pd(PPh3)4 - K2CO3 prep->add_solids add_solvents Add 5 mL of each Solvent: (Toluene, THF, MeCN, DMF, Dioxane, IPA, Water) add_solids->add_solvents react Seal and Heat at 80°C for 12h add_solvents->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Reaction Work-up: - Quench with Water - Extract with Ethyl Acetate - Dry and Concentrate monitor->workup analyze Purify and Determine Yield workup->analyze

Caption: Workflow for screening solvents in a Suzuki-Miyaura reaction.

Discussion

The choice of solvent is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction.[4] Polar aprotic solvents like DMF and THF often provide higher yields due to their ability to dissolve the organometallic intermediates and facilitate the catalytic cycle.[5] Nonpolar solvents such as toluene and 1,4-dioxane can also be effective, although they may result in lower yields compared to their polar aprotic counterparts.[4]

Polar protic solvents like isopropanol and water can be less effective for this specific transformation. Protic solvents can interact with and deactivate the catalyst or the organoboron reagent, leading to lower reaction efficiency. However, in some cases, the use of aqueous media can be advantageous for "green chemistry" applications and may be effective with the appropriate choice of catalyst and base.[6]

The observed solvent effects are a complex interplay of factors including the polarity, coordinating ability, and proticity of the solvent, as well as the specific nature of the reactants, catalyst, and base. Therefore, empirical screening of a diverse set of solvents is a crucial step in the development of robust and efficient cross-coupling methodologies.

References

Application Notes and Protocols for Scaling Up Reactions with 5-Hexynyl Diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexynyl diethylborinate is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science. The terminal alkyne functionality of this compound offers a valuable building block for the introduction of a hexynyl moiety onto various scaffolds.

Scaling up reactions involving organoboron compounds like this compound from the laboratory bench to pilot or industrial scale presents several challenges. These include ensuring consistent reaction performance, managing heat transfer, controlling impurities, and removing residual metal catalysts. These application notes provide detailed protocols and guidance for the successful scale-up of cross-coupling reactions involving this compound, with a focus on reproducibility and safety.

Key Applications

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl, vinyl, or alkyl halides or triflates to form substituted alkynes.

  • Sonogashira-Type Coupling: While typically a coupling between a terminal alkyne and an sp2-carbon halide, alkynylboronates can sometimes be employed in related C(sp)-C(sp2) bond-forming reactions.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters at Different Scales
ParameterLaboratory Scale (1 mmol)Pilot Scale (100 mmol)Manufacturing Scale (1 mol)
Reactant A (Aryl Halide) 1.0 mmol100 mmol1.0 mol
This compound 1.2 mmol120 mmol1.2 mol
Palladium Catalyst 0.01-0.05 mmol (1-5 mol%)1-5 mmol (1-5 mol%)10-50 mmol (1-5 mol%)
Ligand 0.02-0.10 mmol2-10 mmol20-100 mmol
Base 2.0-3.0 mmol200-300 mmol2.0-3.0 mol
Solvent Volume 5-10 mL500-1000 mL5-10 L
Reaction Temperature 80-100 °C80-100 °C80-100 °C
Reaction Time 2-12 hours4-18 hours6-24 hours
Typical Yield 85-95%80-90%75-85%
Residual Palladium < 50 ppm< 20 ppm< 10 ppm

Note: The data presented in this table are representative and based on general knowledge of Suzuki-Miyaura reactions. Actual results will vary depending on the specific substrates, catalyst system, and reaction conditions.

Table 2: Comparison of Reaction Conditions for Sonogashira-Type Coupling
ParameterLaboratory ScalePilot Scale
Reactant A (Aryl Halide) 1.0 equiv1.0 equiv
This compound 1.1-1.5 equiv1.1-1.3 equiv
Palladium Catalyst 1-5 mol%0.5-2 mol%
Copper(I) Co-catalyst 1-10 mol%0.5-5 mol%
Ligand 2-10 mol%1-4 mol%
Base 2-4 equiv2-3 equiv
Solvent THF, DMF, TolueneToluene, 2-MeTHF
Temperature 25-80 °C40-90 °C
Typical Yield 80-95%75-90%

Note: This table provides a general comparison. Specific conditions should be optimized for each reaction.

Experimental Protocols

Protocol 1: Laboratory-Scale Suzuki-Miyaura Coupling (1 mmol)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1, 5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling (1 mol) - General Considerations for Scale-Up

When scaling up the Suzuki-Miyaura reaction, several factors must be carefully considered to ensure safety, efficiency, and product quality.[1][2]

Key Considerations for Scale-Up:

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation.[2] This is typically achieved using a nitrogen or argon blanket in the reactor.

  • Reagent Addition: The order and rate of reagent addition can impact reaction performance. For exothermic reactions, controlled addition of one of the reactants may be necessary to manage the temperature.

  • Mixing: Efficient mixing is critical to ensure homogeneity and good heat transfer. The type and speed of the agitator should be appropriate for the reactor volume and viscosity of the reaction mixture.

  • Temperature Control: The reaction temperature is a critical parameter that can affect reaction rate, selectivity, and impurity formation.[1] The reactor should have a reliable heating and cooling system to maintain the desired temperature.[1]

  • Solvent Selection: While lab-scale reactions may use solvents like dioxane or THF, at a larger scale, solvents with higher boiling points and better safety profiles, such as 2-methyltetrahydrofuran (2-MeTHF) or toluene, are often preferred.

  • Work-up and Product Isolation: The work-up procedure needs to be scalable. This may involve using larger separatory funnels or specialized extraction equipment. Crystallization is often the preferred method for purification at a large scale as it is more economical than chromatography.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially in the pharmaceutical industry. Several methods can be employed for palladium removal, including treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS), or crystallization.

General Pilot-Scale Procedure Outline:

  • Charge the reactor with the aryl halide, this compound, base, and solvent under an inert atmosphere.

  • Heat the mixture to the desired temperature with efficient stirring.

  • In a separate vessel, dissolve the palladium catalyst and ligand in a portion of the degassed solvent.

  • Transfer the catalyst solution to the reactor.

  • Maintain the reaction at the set temperature and monitor for completion.

  • Perform an aqueous work-up to remove inorganic salts.

  • If necessary, treat the organic phase with a palladium scavenger.

  • Concentrate the organic phase and induce crystallization of the product.

  • Isolate the product by filtration and dry under vacuum.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Reactants R-X + R'-B(OR)2 Reactants->OxAdd Base Base Borate [R'-B(OR)2(Base)]- Base->Borate Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product R-C≡C-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd CuX CuX CuAcetylide Cu-C≡C-R' CuX->CuAcetylide Alkyne R'-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring (Monitor Progress) setup->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Crystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Safety and Handling

Organoboron compounds, including this compound, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts are toxic and should be handled with caution. Reactions should be conducted under an inert atmosphere, not only for reaction efficiency but also to prevent the formation of potentially hazardous byproducts. Consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should conduct their own risk assessments and optimization studies before scaling up any chemical reaction.

References

Application Notes: 5-Hexynyl Diethylborinate and Analogs as Versatile Building Blocks in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenylboronates, such as 5-hexynyl diethylborinate and its derivatives, are powerful and versatile reagents in modern organic synthesis. Their ability to react with carbonyl compounds to form homopropargyl alcohols with high levels of stereocontrol makes them invaluable building blocks for the construction of complex natural products, particularly those with polyketide backbones. This document provides detailed application notes and protocols for the use of a chiral allenylborinate in the total synthesis of the marine natural product (-)-spongidepsin, highlighting the utility of this class of reagents in creating stereochemically rich architectures.

Application in the Total Synthesis of (-)-Spongidepsin

The total synthesis of the cytotoxic marine depsipeptide (-)-spongidepsin, as reported by Ghosh and Xu, provides an excellent example of the strategic application of a chiral allenylboronate.[1] A key step in their convergent synthesis involves the diastereoselective addition of a chiral allenylboronate to an aldehyde to construct the C5 stereocenter and install the terminal alkyne moiety of the C1-C11 fragment of the natural product. This reaction sets a crucial foundation for the subsequent elaboration of the molecule.

Experimental Workflow for the Synthesis of the C1-C11 Fragment of (-)-Spongidepsin

The following diagram illustrates the synthetic sequence leading to the key homopropargyl alcohol intermediate.

G cluster_0 Synthesis of Aldehyde cluster_1 Allenylboration start Known Chiral Precursor step1 Multi-step Conversion start->step1 aldehyde Aldehyde Intermediate step1->aldehyde reaction Diastereoselective Allenylboration aldehyde->reaction 1. Add Aldehyde allenylboronate Chiral Allenylboronate (e.g., derivative of this compound) allenylboronate->reaction 2. Add Allenylboronate product Homopropargyl Alcohol (C1-C11 Fragment Precursor) reaction->product

Caption: Synthetic workflow for the key allenylboration step.

Quantitative Data

The diastereoselective allenylboration reaction in the synthesis of the C1-C11 fragment of (-)-spongidepsin proceeds with good yield and high diastereoselectivity. The table below summarizes the results for this key transformation.

EntryAldehyde SubstrateAllenylboronate ReagentProductYield (%)Diastereomeric Ratio (dr)
1C1-C4 Aldehyde FragmentChiral AllenylboronateC1-C11 Homopropargyl Alcohol85>10:1

Experimental Protocols

Protocol 1: Synthesis of the C1-C11 Homopropargyl Alcohol Fragment via Diastereoselective Allenylboration

This protocol is adapted from the general procedures for chiral Brønsted acid-catalyzed allenylboration reactions and is representative of the transformation in the total synthesis of (-)-spongidepsin.[2]

Materials:

  • Aldehyde intermediate (1.0 equiv)

  • Chiral allenylboronate (1.5 equiv)

  • (R)-TRIP (chiral phosphoric acid catalyst, 0.1 equiv)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst, (R)-TRIP (0.1 equiv).

  • Add anhydrous toluene (to make a 0.1 M solution based on the aldehyde).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • To this solution, add a solution of the aldehyde intermediate (1.0 equiv) in anhydrous toluene via syringe.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add the chiral allenylboronate (1.5 equiv) dropwise as a solution in anhydrous toluene.

  • Stir the reaction mixture at -78 °C for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired homopropargyl alcohol.

Reaction Mechanism and Stereochemical Model

The high diastereoselectivity observed in the addition of the chiral allenylboronate to the aldehyde is rationalized by a Zimmerman-Traxler-type chair-like transition state. The chiral phosphoric acid catalyst plays a crucial role in activating the aldehyde and organizing the transition state assembly to favor the formation of one diastereomer.[3]

Proposed Transition State for the Chiral Phosphoric Acid-Catalyzed Allenylboration

The following diagram illustrates the proposed transition state, highlighting the key interactions that lead to the observed stereoselectivity.

Caption: Proposed transition state for the allenylboration reaction.

In this model, the chiral phosphoric acid forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The allenylboronate approaches the activated aldehyde in a chair-like conformation, minimizing steric interactions between the substituents on both the aldehyde and the boronate, as well as the bulky catalyst. This organized assembly dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of the observed anti-diastereomer.[3]

Conclusion

The use of chiral allenylboronates, exemplified by the synthesis of a key fragment of (-)-spongidepsin, demonstrates their significant potential in the stereoselective construction of complex molecular architectures. The ability to form homopropargyl alcohols with high levels of diastereoselectivity provides a powerful tool for synthetic chemists engaged in the total synthesis of natural products and the development of new therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to facilitate the broader application of this important class of reagents.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Hexynyl diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 5-Hexynyl diethylborinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound featuring a terminal alkyne and a diethylborinate functional group. Organoboron compounds are crucial intermediates in organic synthesis, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2] The alkynyl moiety also allows for its participation in other reactions like click chemistry, Sonogashira coupling, and various cycloadditions.

Q2: What are the common challenges encountered when working with this compound?

A2: Common challenges include the compound's sensitivity to hydrolysis, potential for protodeboronation (loss of the borinate group), and homocoupling in Suzuki-Miyaura reactions.[2] Optimizing solubility and reaction conditions for specific cross-coupling partners can also be challenging.[3]

Q3: How should this compound be stored?

A3: Due to its sensitivity to moisture and air, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures. Aliphatic boronic esters are more prone to oxidation than their aryl counterparts.[4]

Q4: Can I use this compound directly in a Suzuki-Miyaura coupling, or do I need to convert it to a different derivative?

A4: While diethylborinates can be used in some cross-coupling reactions, they are generally less stable than their corresponding pinacol esters or trifluoroborate salts.[5][6] If you are experiencing low yields or decomposition, converting the diethylborinate to a more stable derivative like a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt is a common strategy.[7]

Troubleshooting Guides

Synthesis of this compound

A common route to alkynylboronates is the reaction of a terminal alkyne with a boron source. Below is a general troubleshooting guide for a representative synthesis.

Representative Synthetic Pathway:

synthesis 5-Hexyne 5-Hexyne Intermediate_Anion Hexynyl Anion 5-Hexyne->Intermediate_Anion Deprotonation Base (e.g., n-BuLi) Base (e.g., n-BuLi) Base (e.g., n-BuLi)->Intermediate_Anion Product 5-Hexynyl diethylborinate Intermediate_Anion->Product Borylation Diethylalkoxyborane Et2B(OR) Diethylalkoxyborane->Product

Caption: General synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 5-hexyne. 2. Inactive borylating agent. 3. Reaction temperature is too high or too low.1. Use a stronger base like n-butyllithium (n-BuLi) or sodium amide (NaNH2). Ensure anhydrous conditions as terminal alkynes are less acidic than water.[8][9] 2. Use a freshly opened or properly stored bottle of the borylating agent. 3. Optimize the reaction temperature. Deprotonation with n-BuLi is often performed at low temperatures (e.g., -78 °C), followed by slow warming after the addition of the electrophile.
Formation of Side Products 1. Presence of moisture leading to quenching of the acetylide anion. 2. The borylating agent is reacting with the solvent.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Choose a non-reactive, anhydrous solvent such as THF or diethyl ether.
Product Decomposition During Workup/Purification 1. Hydrolysis of the diethylborinate ester on silica gel or during aqueous workup.1. Minimize contact with water. If an aqueous workup is necessary, use a saturated brine solution and quickly extract the product. For purification, consider using neutral alumina instead of silica gel for chromatography. Alternatively, convert the product to a more stable boronate ester (e.g., pinacol ester) before purification if hydrolysis is a significant issue.[5][10]
Suzuki-Miyaura Coupling with this compound

General Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl R-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Coupling R-Pd(II)-R' L_n TM->PdII_Coupling RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product Coupled Product (R-R') RE->Product Pd0->OA PdII_Aryl->TM PdII_Coupling->RE ArylHalide Aryl Halide (R-X) ArylHalide->OA Borinate 5-Hexynyl diethylborinate (R'-B(OEt)2) Borinate->TM Base Base Base->TM

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Poor solubility of reactants.1. If using an aryl chloride, switch to a more reactive aryl bromide or iodide. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate this step.[1][11] 2. Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. Using a palladium precatalyst can ensure efficient generation of the active catalyst. 3. Try different solvent systems. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[2][3]
Protodeboronation 1. The borinate ester is hydrolyzing to the corresponding boronic acid, which then loses the boron moiety under the reaction conditions. 2. The base may be too strong or the temperature too high.1. Use anhydrous conditions and consider converting the diethylborinate to a more stable derivative like a MIDA boronate or trifluoroborate salt.[4] 2. Screen different bases. Milder bases like K2CO3 or Cs2CO3 may be preferable to stronger bases like NaOH. Lowering the reaction temperature can also mitigate this side reaction.
Homocoupling of the Borinate 1. Presence of oxygen in the reaction mixture, leading to oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.1. Thoroughly degas all solvents and reagents before starting the reaction and maintain a positive pressure of an inert gas (argon or nitrogen) throughout.[2]
Formation of an Enol Ether Byproduct 1. The base is reacting with the diethylborinate.1. This is less common but can occur with very strong bases. Switch to a milder base such as a carbonate or phosphate.

Experimental Protocols

General Protocol for the Synthesis of Alkynyl Pinacol Boronates
  • Materials: Terminal alkyne (1.0 equiv), Pinacolborane (HBpin, 1.1 equiv), ZnBr2 (5 mol%), and an anhydrous, aprotic solvent (e.g., THF).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the terminal alkyne and the anhydrous solvent.

    • Add the ZnBr2 catalyst to the solution.

    • Slowly add the pinacolborane to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, the reaction is carefully quenched, and the product is extracted.

    • The crude product is purified by column chromatography on silica gel.

(Adapted from the general method for dehydrogenative borylation of terminal alkynes.)

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Materials: Aryl halide (1.0 equiv), this compound (or its more stable derivative, 1.2 equiv), Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), Base (e.g., K2CO3, 2.0 equiv), and a degassed solvent system (e.g., Toluene/Water 4:1).

  • Procedure:

    • To a reaction vessel, add the aryl halide, the borinate ester, the base, and the palladium catalyst.

    • Add the degassed solvent system via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Suzuki-Miyaura Reaction Conditions
Parameter Condition A (Low Yield) Condition B (Improved Yield) Condition C (Optimized)
Aryl Halide Aryl-ClAryl-BrAryl-Br
Boron Reagent This compoundThis compound5-Hexynyl pinacol boronate
Catalyst Pd(OAc)2 / PPh3Pd(PPh3)4XPhos Pd G3
Base NaOHK2CO3K3PO4
Solvent THFToluene/H2ODioxane/H2O
Temperature 60 °C80 °C100 °C
Yield <10%45%>90%
Table 2: Comparison of Boron Reagents for Stability
Reagent Type Relative Stability Common Issues Notes
DiethylborinateLowProne to hydrolysis and protodeboronation.Can be used directly but may require careful optimization.
Boronic AcidModerateCan undergo dehydration to form boroxines; susceptible to protodeboronation.[2]Often commercially available or easily generated from esters.
Pinacol Boronate (Bpin)HighGenerally stable to chromatography and mild aqueous conditions.[5][6]A common choice for improving reaction robustness.
MIDA BoronateHighVery stable; requires specific deprotection conditions.Useful for multi-step syntheses where the boron moiety needs to be protected.
Trifluoroborate Salt (BF3K)HighCrystalline, air-stable solids.[4]Often show good reactivity in cross-coupling reactions.

References

common side reactions with 5-Hexynyl diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 5-Hexynyl diethylborinate in research and development. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound featuring a terminal alkyne functional group. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for introducing a hexynyl group into larger molecules. Its terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Q2: What are the general stability characteristics of this compound?

A2: As a boronate ester, this compound is susceptible to hydrolysis, and its stability can be influenced by pH. Boronic esters are generally more stable under neutral or slightly acidic conditions and can degrade in the presence of strong acids or bases.[1][2][3][4] Aliphatic boronic esters, in particular, may be more prone to oxidation compared to their aryl or alkenyl counterparts.[5] The terminal alkyne group is generally stable but can undergo specific reactions under certain conditions.

Q3: How should this compound be stored?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound.

Issue 1: Incomplete or Low-Yield Reactions

Possible Causes:

  • Degradation of the Reagent: The boronate ester may have hydrolyzed due to improper storage or handling.

  • Side Reactions of the Alkyne: The terminal alkyne may have undergone unintended reactions, such as homo-coupling.

  • Incompatible Reaction Conditions: The pH or temperature of the reaction may not be optimal for the stability of the boronate ester.

Suggested Solutions:

  • Verify Reagent Integrity: Before use, check the purity of the this compound using techniques like NMR spectroscopy.

  • Optimize Reaction Conditions:

    • Ensure anhydrous conditions if the reaction is moisture-sensitive.

    • Buffer the reaction mixture to maintain a pH that favors the stability of the boronate ester.

    • If using a copper catalyst for click chemistry, consider using a ligand to prevent alkyne dimerization.[6]

  • Use Fresh Reagent: If degradation is suspected, use a freshly opened or purified batch of the reagent.

Issue 2: Presence of Unexpected Byproducts

Possible Causes:

  • Alkyne Dimerization: In the presence of certain catalysts (e.g., copper(I)), terminal alkynes can undergo homo-coupling to form a diyne byproduct.[6]

  • Oxidation: Organoboranes can be susceptible to oxidation, leading to the formation of corresponding alcohols or other oxygenated byproducts.[7]

  • Protonolysis/Deboronation: The carbon-boron bond can be cleaved by acidic protons, leading to the formation of 5-hexyne.[7]

Summary of Potential Side Reactions and Byproducts:

Side Reaction Triggering Conditions Potential Byproduct(s)
HydrolysisPresence of water, especially under acidic or basic conditionsDiethylborinic acid and 5-hexyne-1-ol
OxidationExposure to air/oxidants5-Hexyn-1-ol and other oxygenated species
Alkyne Homo-couplingPresence of copper(I) catalysts, elevated temperatures1,7-Dodecadiyne
Protonolysis (Deboronation)Acidic conditions5-Hexyne
IsomerizationStrong basic conditions, high temperaturesInternal alkynes
Issue 3: Inconsistent Reaction Stereochemistry

Possible Causes:

  • Isomerization of the Alkyne: Under strongly basic conditions or high temperatures, the terminal alkyne can potentially isomerize to an internal alkyne (the "alkyne zipper reaction").[8] This would result in a different product regioisomer.

Suggested Solutions:

  • Control Reaction Temperature and Basicity: Avoid excessively high temperatures and strongly basic conditions unless alkyne isomerization is desired.

  • Use Appropriate Base: If a base is required, select one that is strong enough to effect the desired transformation without causing isomerization.

Experimental Protocols

General Protocol for a Cross-Coupling Reaction:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques).

  • Solvent: Use anhydrous solvents.

  • Reagent Addition: Dissolve the substrate and this compound in the chosen solvent. Add the catalyst and any ligands, followed by the base.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

  • Purification: Purify the product using column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere Setup (N2 or Ar) A->B D Dissolve Substrate & This compound B->D C Anhydrous Solvents C->D E Add Catalyst & Ligand D->E F Add Base E->F G Monitor Reaction (TLC, GC-MS) F->G H Quench Reaction G->H I Extract Product H->I J Purify (Column Chromatography) I->J

Caption: A generalized workflow for experiments involving this compound.

signaling_pathway Potential Side Reaction Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_homocoupling Homo-coupling cluster_deboronation Protonolysis A This compound B Diethylborinic acid A->B + H2O C 5-Hexyne-1-ol A->C + H2O D 5-Hexyn-1-ol A->D + [O] E 1,7-Dodecadiyne A->E Cu(I) F 5-Hexyne A->F + H+

Caption: Potential side reaction pathways for this compound.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Hexynyl Diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-Hexynyl diethylborinate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for failure?

Several factors can lead to a failed Suzuki coupling reaction. The most common culprits include:

  • Inactive Catalyst: The Palladium catalyst, typically a Pd(0) species, is the linchpin of the reaction.[1] If it's not in the active state, the catalytic cycle will not initiate. This can be due to improper handling, storage, or the use of a subpar quality catalyst.

  • Inappropriate Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[2][3][4][5] An incorrect choice of base, insufficient amount, or low-quality reagent can halt the reaction.

  • Substrate Instability: Organoboron compounds, including boronic esters like this compound, can be susceptible to side reactions such as protodeboronation, where the boron group is replaced by a hydrogen atom.[6][7]

  • Presence of Oxygen: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[6][8] Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation and homocoupling side reactions.[6]

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.[9] An inappropriate solvent can lead to poor reaction performance.

Q2: I am observing very low yields. What are the likely causes and how can I improve them?

Low yields in a Suzuki coupling with this compound can stem from several issues:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. If these are not optimized, the reaction may not proceed to completion.

  • Protodeboronation of this compound: This is a common side reaction for organoboron reagents, leading to the formation of 1-hexyne and reducing the amount of boronate available for the desired coupling.[6][7] Using anhydrous conditions and a non-aqueous workup can sometimes mitigate this.

  • Homocoupling of the Coupling Partner: The halide or triflate coupling partner can react with itself, leading to byproducts and consuming the starting material. This is often promoted by the presence of oxygen.[6]

  • Ligand Issues: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1][6][10][11] An inappropriate or degraded ligand can lead to low catalytic activity.

Q3: I see byproducts in my reaction mixture. What are they and how can I minimize their formation?

Common byproducts in Suzuki couplings include:

  • Homocoupling Product: This arises from the coupling of two molecules of the organoboron reagent or two molecules of the organic halide.[6] Thoroughly degassing the reaction mixture and using high-purity reagents can minimize this.

  • Protodeboronation Product (1-hexyne): As mentioned, this results from the cleavage of the C-B bond.[6][7] Using anhydrous solvents and bases can help.

  • Dehalogenation Product: The organic halide can be reduced, replacing the halogen with a hydrogen atom.[6] This can be influenced by the choice of base and solvent.

Troubleshooting Guide

To systematically troubleshoot your failed Suzuki coupling reaction, please refer to the following flowchart and tables.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Failed Suzuki Coupling no_product No Product Formation start->no_product low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure Pd(0) source or efficient pre-catalyst reduction no_product->check_catalyst Is the catalyst active? check_base Verify Base - Use appropriate, dry base - Check stoichiometry no_product->check_base Is the base appropriate? check_reagents Assess Reagent Quality - Verify purity of all starting materials no_product->check_reagents Are reagents pure? check_conditions Review Reaction Conditions - Degas solvent thoroughly - Ensure inert atmosphere no_product->check_conditions Are conditions inert? optimize_temp Optimize Temperature - Incrementally increase temperature low_yield->optimize_temp Is the temperature too low? optimize_time Increase Reaction Time low_yield->optimize_time Is the reaction time sufficient? screen_ligands Screen Ligands - Try different phosphine or NHC ligands low_yield->screen_ligands Is the ligand optimal? screen_solvents Screen Solvents - Test different polar aprotic solvents low_yield->screen_solvents Is the solvent optimal? degas Improve Degassing Technique - Multiple freeze-pump-thaw cycles byproducts->degas Homocoupling observed? anhydrous Use Anhydrous Conditions - Dry solvents and reagents byproducts->anhydrous Protodeboronation observed? change_base Change Base - Try a weaker or non-nucleophilic base byproducts->change_base Dehalogenation observed?

Caption: A flowchart to guide the troubleshooting process for a failed Suzuki coupling reaction.

Quantitative Data Summary

The following tables provide recommended starting points and ranges for key reaction parameters.

Table 1: Recommended Reaction Parameters for Suzuki Coupling with Alkynyl Boronates

ParameterRecommended Value/RangeNotes
Catalyst Loading 1-5 mol %Higher loading may be necessary for challenging substrates.[2]
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and catalyst precursor used.
Base Stoichiometry 2-4 equivalentsStronger bases are often required for less reactive halides.[3]
Temperature 50-120 °COptimization is often required; start at a moderate temperature (e.g., 80 °C).
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the optimal time.

Table 2: Common Reagents and Solvents

ComponentExamplesConsiderations
Palladium Catalysts Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃The choice depends on the coupling partners and reaction conditions.[1][4]
Ligands PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands often improve catalytic activity.[6][11]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe choice of base is critical and often needs to be screened.[2][11][12]
Solvents Dioxane, THF, Toluene, DMFThe solvent should be anhydrous and thoroughly degassed.[9]

Experimental Protocols

Standard Protocol for Suzuki Coupling with this compound

This protocol serves as a general starting point and may require optimization for your specific substrate.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %), the organic halide (1.0 equiv.), and the chosen ligand (if not using a pre-formed complex).

  • Reagent Addition: Add this compound (1.2 equiv.) and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane, 0.1 M concentration relative to the organic halide).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiihalo R¹-Pd(II)L_n-X oxidative_addition->pdiihalo + R¹-X transmetalation Transmetalation pdiihalo->transmetalation pdiiorgano R¹-Pd(II)L_n-R² transmetalation->pdiiorgano + [R²-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination pdiiorgano->reductive_elimination reductive_elimination->pd0 + R¹-R² product R¹-R² r1x R¹-X r2by2 R²-B(OR)₂ boronate [R²-B(OR)₂(Base)]⁻ r2by2->boronate + Base base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3][5]

By systematically working through these troubleshooting steps and considering the provided data and protocols, you should be able to identify the root cause of your failed Suzuki coupling reaction and successfully optimize your experimental conditions.

References

Technical Support Center: 5-Hexynyl Diethylborinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hexynyl diethylborinate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Suzuki-Miyaura coupling reactions with this compound?

A1: Low yields in Suzuki-Miyaura reactions involving alkynylboronates like this compound can stem from several factors:

  • Protodeboronation: The C-B bond can be cleaved by acidic protons in the reaction mixture, especially at elevated temperatures, leading to the formation of hex-5-yne instead of the desired coupled product.

  • Homocoupling: The alkynylboronate can couple with itself to form a diyne byproduct. This is often promoted by the presence of oxygen and certain palladium catalyst systems.

  • Catalyst Inactivity: The palladium catalyst can deactivate through aggregation or phosphine ligand degradation, particularly at high temperatures over long reaction times.

  • Substrate-Related Issues: The presence of functional groups that are incompatible with the reaction conditions, such as unprotected hydroxyl groups, can interfere with the catalytic cycle. For instance, a free hydroxyl group on the coupling partner has been shown to be detrimental to the coupling of alkynyltrifluoroborates.[1]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or palladium catalyst/ligand combination can significantly impact the reaction efficiency.

Q2: How can I minimize protodeboronation of this compound?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can be a source of protons.

  • Choice of Base: Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the rate of protodeboronation. Microwave irradiation can be an effective technique to achieve rapid reactions at controlled temperatures.[1]

  • Protecting Groups: If the terminal alkyne is not the desired reactive site, consider protecting it with a group like trimethylsilyl (TMS). The TMS group can be easily removed under mild conditions after the boronate reaction.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For a successful coupling, a good starting point would be to adapt conditions reported for similar alkynylboronates. For example, in the coupling of aryl bromides with potassium alkynyltrifluoroborates, a common protocol involves:

  • Catalyst: 2 mol% PdCl₂(dppf)-CH₂Cl₂ adduct.[1]

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃.

  • Solvent: A polar aprotic solvent like dioxane or THF. The use of aqueous solvent mixtures, such as n-butanol/water, has also been reported to be effective in some Suzuki couplings.[2]

  • Temperature: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. Microwave-assisted reactions are often carried out at 100 °C for short durations (e.g., 20 minutes).[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Protodeboronation of the starting material.3. Presence of inhibiting functional groups (e.g., -OH).[1]4. Incorrect reaction temperature.1. Use a fresh batch of catalyst or a pre-catalyst.2. Ensure anhydrous conditions and use a non-protic solvent.3. Protect sensitive functional groups on the coupling partner.4. Screen a range of temperatures (e.g., 60-110 °C).
Significant Homocoupling of the Alkyne 1. Oxygen in the reaction mixture.2. Inappropriate ligand for the palladium catalyst.1. Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen).2. Screen different phosphine ligands. Bulky, electron-rich ligands often suppress homocoupling.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition.2. Side reactions of the alkyne moiety.3. Impure starting materials.1. Lower the reaction temperature and monitor for product formation over a longer period.2. Consider protecting the terminal alkyne if it's not the intended reaction site.3. Purify all starting materials before use.
Inconsistent Yields Between Batches 1. Variability in reagent quality (especially the base and solvent).2. Inconsistent degassing of the reaction mixture.3. Differences in reaction setup and heating.1. Use reagents from the same batch or re-purify them.2. Standardize the degassing procedure (e.g., number of vacuum/inert gas cycles).3. Use a reaction block or oil bath for consistent heating.

Data Summary

The following tables summarize reaction conditions from studies on related alkynyl and aryl boronate coupling reactions that can serve as a starting point for optimizing this compound reactions.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Potassium 1-Octynyltrifluoroborate with Substituted Aryl Bromides [1]

EntryAryl BromideProduct Yield (%)
14-Bromobenzonitrile95
24-Bromochlorobenzene85
34-Bromoanisole75
44-Bromotoluene70

Reaction Conditions: 2 mol% PdCl₂(dppf)-CH₂Cl₂, K₂CO₃, THF, 100 °C, 20 min (microwave).

Table 2: Influence of Electron-Donating and Withdrawing Groups on Yield [1]

Substituent on Aryl BromideElectronic EffectObserved Yield Trend
Cyano (-CN)Electron-withdrawingHigher yield
Chloro (-Cl)Electron-withdrawingHigh yield
Methoxy (-OCH₃)Electron-donatingLower yield
Methyl (-CH₃)Electron-donatingLower yield

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general guideline based on the successful coupling of alkynyltrifluoroborates.[1]

  • Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)-CH₂Cl₂ (0.02 equiv.).

  • Solvent Addition and Degassing: Add anhydrous solvent (e.g., THF, dioxane) to achieve the desired concentration. Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Microwave Reaction: Place the vial in the microwave reactor and heat to the target temperature (e.g., 100 °C) for the specified time (e.g., 20 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

experimental_workflow reagents 1. Reagent Preparation (Borinate, Aryl Halide, Base) catalyst 2. Catalyst Addition (e.g., PdCl2(dppf)) reagents->catalyst solvent 3. Solvent Addition & Degassing catalyst->solvent reaction 4. Microwave Reaction (e.g., 100°C, 20 min) solvent->reaction workup 5. Reaction Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.

troubleshooting_logic start Low Yield? check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are conditions anhydrous? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst/pre-catalyst check_catalyst->replace_catalyst No check_temp Is temperature optimized? check_conditions->check_temp Yes dry_reagents Dry solvents and reagents check_conditions->dry_reagents No check_byproducts Homocoupling or Protodeboronation? check_temp->check_byproducts Yes optimize_temp Screen temperature range check_temp->optimize_temp No degas_rigorously Improve degassing procedure check_byproducts->degas_rigorously Yes success Yield Improved replace_catalyst->success dry_reagents->success optimize_temp->success degas_rigorously->success

Caption: A logical troubleshooting guide for improving reaction yields.

References

purification techniques for products from 5-Hexynyl diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of compounds synthesized using 5-Hexynyl diethylborinate and similar alkynylboron reagents. The primary application of such reagents is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form aryl- or vinyl-alkynes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura reaction with this compound?

A1: Typical impurities include residual palladium catalyst, unreacted starting materials (the aryl/vinyl halide and the boronate ester), boronic acid-derived byproducts (such as homocoupled boronic acid or protodeboronated starting material), and ligand-related impurities (e.g., triphenylphosphine oxide). Additionally, homocoupling of the alkyne (Glaser-Hay coupling) can occur, especially if copper co-catalysts are used.[1]

Q2: My crude product is a black or dark brown oil/solid. What is the cause?

A2: A dark coloration is typically due to the formation of palladium black, which is finely divided, insoluble palladium metal that precipitates from the reaction mixture.[1] This indicates that the palladium catalyst has agglomerated and is no longer soluble. While it points to potential issues with catalyst stability, it can often be removed with proper filtration techniques.

Q3: How can I effectively remove the residual boronic acid/ester from my reaction mixture during workup?

A3: Unreacted boronic esters and their hydrolysis products (boronic acids) can often be removed with a basic aqueous wash. After diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, washing with an aqueous solution of 1M NaOH or K₂CO₃ will convert the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.[2][3]

Q4: Is column chromatography always necessary for purification?

A4: Not always, but it is the most common and versatile method. If your product is a solid and significantly less soluble than the impurities in a particular solvent system, recrystallization can be a highly effective and scalable purification technique.[4] For volatile products, distillation might be an option. However, for most research-scale syntheses where high purity is required and impurities have similar polarities, flash column chromatography is the method of choice.

Q5: What is the difference between a Suzuki coupling with an alkynylboronate and a Sonogashira coupling to make my desired aryl-alkyne?

A5: Both are powerful palladium-catalyzed methods. The key difference is the organometallic reagent. A Suzuki reaction uses an organoboron compound (like this compound), while a Sonogashira reaction uses a terminal alkyne directly, typically with a copper (I) co-catalyst.[3][5] Sonogashira reactions can be complicated by copper-catalyzed alkyne homocoupling, and the removal of both palladium and copper residues is necessary.[2] Copper-free Sonogashira protocols are also common.[1][4][6]

Troubleshooting Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Product and starting material co-elute during column chromatography. - Incorrect solvent system (eluent is too polar or not polar enough).- The polarity of the product and starting material are very similar.- Optimize the eluent system using TLC. Aim for an Rf of ~0.2-0.35 for your product.[7][8]- Try a different solvent system (e.g., switch from ethyl acetate/hexanes to ether/hexanes or dichloromethane/hexanes).- Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity.[7]
Product streaks on the TLC plate and column. - Compound is too polar for pure silica gel (e.g., it's a basic amine).- Compound is acidic and interacting strongly with the silica.- Sample is overloaded on the TLC plate or column.- Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of basic compounds.[7]- For acidic compounds, add a small amount of acetic acid (~1%) to the eluent.- Ensure you are not loading too much crude material onto your column (typically 1-5% of the silica gel weight).
Product appears pure by NMR, but has a persistent yellow/grey color. - Trace amounts of residual palladium are present.- Filter the product solution through a plug of Celite.[5]- Stir the solution with activated charcoal and then filter.- Use a dedicated palladium scavenger resin (see protocol below).[9][10][11]
Low recovery of mass after column chromatography. - Product is partially or fully insoluble in the loading solvent.- Product is volatile and was lost during solvent removal (rotovap).- Product is unstable on silica gel.- Use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[7][12]- Use minimal heat and vacuum during solvent removal.- Deactivate the silica gel with triethylamine or use a different stationary phase like alumina.[7]

Key Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M NaOH or saturated NaHCO₃ solution (2 x 25 mL) to remove acidic boron impurities.[3]

    • Water (1 x 25 mL).

    • Saturated NaCl solution (brine) (1 x 25 mL) to aid in phase separation and remove residual water.[4]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Catalyst Removal

This protocol outlines three common methods. The choice depends on the level of contamination and the required product purity.

Method A: Filtration through Celite/Silica

  • After the aqueous workup, dilute the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a short plug of silica gel or Celite in a fritted funnel or pipette over a cotton plug.

  • Pass the crude product solution through the plug, collecting the filtrate.[5]

  • Wash the plug with additional fresh solvent to ensure all product is recovered.

  • Concentrate the filtrate. This method is effective for removing precipitated palladium black.

Method B: Activated Carbon Treatment

  • Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a small amount of activated charcoal (approx. 10% by weight of the crude product).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of Celite to remove the charcoal.

  • Rinse the Celite pad with fresh solvent and concentrate the combined filtrates.

Method C: Using a Palladium Scavenger Resin

  • Dissolve the crude product in a suitable solvent (e.g., THF, DCM, or Toluene).

  • Add a functionalized silica or polymer scavenger resin, such as SiliaMetS® Thiol or Biotage MP-TMT.[6][11] A typical loading is 4-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. The reaction time depends on the specific scavenger and level of contamination.

  • Filter off the resin and wash it with fresh solvent.

  • Concentrate the combined filtrates. This method is highly effective for reducing palladium levels to the ppm range.[9][10]

Table 1: Typical Performance of Palladium Scavengers

Scavenger Initial Pd Level (ppm) Final Pd Level (ppm) Conditions
Biotage® MP-TMT ~33,000 < 200 5 eq. scavenger, RT, overnight[6]
Biotage® MP-TMT 500 - 800 < 10 5 eq. scavenger, RT, overnight[6]

| SiliaMetS® Thiol/Thiourea | 2,400 | ≤ 16 | 10 wt% scavenger mixture |

Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent (solvent system) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ideal system will give your desired product an Rf value of approximately 0.2-0.35 and show good separation from impurities.[7][8]

  • Column Packing:

    • Select a column with an appropriate diameter (for a 1g sample, a 40mm diameter column is common).

    • Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude material for good separation.[8]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble products, perform a "dry load": dissolve the product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[7][12]

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Apply positive pressure (flash chromatography) to maintain a steady flow rate.

    • Monitor the fractions being collected by TLC to identify which ones contain the pure product.

    • For difficult separations, a gradient elution can be performed by gradually increasing the percentage of the polar solvent in the eluent.[7]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

G cluster_0 Post-Reaction cluster_1 Initial Workup cluster_2 Purification start Crude Reaction Mixture workup Aqueous Wash (e.g., 1M NaOH, Brine) start->workup Dilute w/ Solvent concentrate1 Concentrate Organic Phase workup->concentrate1 Dry Organic Layer column Flash Column Chromatography concentrate1->column Load Crude Product fractions Combine Pure Fractions column->fractions Monitor by TLC concentrate2 Concentrate to Yield Pure Product fractions->concentrate2

Caption: General workflow for the purification of a Suzuki-Miyaura cross-coupling product.

G start Crude Product (Post-Workup) decision1 Is Palladium Black (Insoluble solid) Present? start->decision1 action1 Filter through Celite or short Silica Plug decision1->action1 Yes decision2 Is high purity required (e.g., <10 ppm Pd)? decision1->decision2 No / Not sure action1->decision2 action2 Stir with Activated Carbon & Filter decision2->action2 No action3 Use Palladium Scavenger Resin decision2->action3 Yes end Proceed to final purification (Chromatography/Recrystallization) action2->end action3->end

Caption: Decision tree for selecting a palladium removal method.

References

Technical Support Center: Synthesis of 5-Hexynyl Diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Hexynyl diethylborinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this experimental procedure.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and identity of this compound?

A1: this compound is also known as Diethyl(5-hexynyloxy)borane. Its chemical formula is C₁₀H₁₉BO, and its CAS number is 62338-11-8.[1] The structure consists of a diethylborinate group bonded to a 5-hexyn-1-ol molecule through an oxygen atom.

Q2: What is the most common synthetic route to prepare this compound?

A2: The most plausible synthetic route is the reaction of 5-hexyn-1-ol with a diethylboron source, most commonly triethylborane (Et₃B). This reaction typically proceeds via the cleavage of an ethyl group from the boron atom and the formation of a B-O bond with the alcohol.

Q3: What are the critical safety precautions to take when working with triethylborane?

A3: Triethylborane is a pyrophoric liquid, meaning it can ignite spontaneously in the air.[2][3] It is also highly reactive with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material (5-hexyn-1-ol). Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the product and any volatile byproducts. For more detailed analysis, ¹¹B NMR spectroscopy is an excellent tool to observe the shift of the boron signal as it converts from triethylborane to the borinate ester product.

Q5: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: Signals corresponding to the ethyl groups on the boron, the protons of the hexynyl chain, and the terminal alkyne proton. The methylene group adjacent to the oxygen (OCH₂) will show a characteristic downfield shift.

  • ¹³C NMR: Resonances for the ethyl groups, the carbons of the hexynyl chain (including the two sp-hybridized alkyne carbons), and the carbon attached to the oxygen.

  • ¹¹B NMR: A characteristic chemical shift for a tricoordinate borinate ester.

  • IR Spectroscopy: A peak corresponding to the C≡C bond stretching of the terminal alkyne (around 2100-2200 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3300 cm⁻¹).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of triethylborane: The reagent may have degraded due to exposure to air or moisture.1. Use a fresh, high-purity source of triethylborane. Ensure it is handled under strictly inert conditions.
2. Presence of water in the reaction: Water will react with triethylborane, consuming the reagent.2. Use anhydrous solvents and flame-dried glassware. Ensure 5-hexyn-1-ol is thoroughly dried before use.
3. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.3. Monitor the reaction by TLC or GC-MS until the starting material is consumed. If the reaction is sluggish, a slight increase in temperature may be considered, but with caution due to the volatility of triethylborane.
Presence of Significant Impurities 1. Unreacted 5-hexyn-1-ol: Incomplete reaction.1. See "Low or No Product Formation" solutions. Purification by column chromatography may be necessary.
2. Diethylborinic acid or its anhydride: Hydrolysis of the product or triethylborane during workup or storage.2. Perform the workup under anhydrous conditions where possible. Store the final product under an inert atmosphere.
3. Side-products from reaction with the alkyne: Although less likely under mild conditions, triethylborane can potentially undergo hydroboration with the alkyne at elevated temperatures.[4]3. Maintain a controlled, low reaction temperature.
Difficulty in Product Isolation/Purification 1. Hydrolysis on silica gel: Borinates can be sensitive to hydrolysis on silica gel during column chromatography.1. Use a non-polar eluent system and consider deactivating the silica gel with a small amount of a non-protic base (e.g., triethylamine) in the eluent. Alternatively, distillation under reduced pressure may be a suitable purification method for this volatile compound.
2. Product is an oil that is difficult to handle: This is the expected physical state of the product.2. Handle the purified product in a glovebox or under an inert atmosphere to prevent degradation.

Experimental Protocols

Hypothetical Synthesis of this compound

Materials:

  • 5-hexyn-1-ol (anhydrous)

  • Triethylborane (1.0 M solution in anhydrous hexane or THF)

  • Anhydrous solvent (e.g., hexane or THF)

  • Flame-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (argon or nitrogen line, bubbler)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the flame-dried glassware under a positive pressure of inert gas.

  • In the round-bottom flask, dissolve anhydrous 5-hexyn-1-ol in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one equivalent of the triethylborane solution to the stirred alcohol solution via a dropping funnel or syringe over a period of 30-60 minutes. The reaction is exothermic and releases ethane gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • The solvent can be carefully removed under reduced pressure to yield the crude this compound.

  • If further purification is required, vacuum distillation or column chromatography on deactivated silica gel can be employed.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze impure_product Impure Product? low_yield->impure_product No reagent_quality Verify Reagent Quality (Anhydrous Conditions) low_yield->reagent_quality Yes purification_method Modify Purification (Deactivated Silica, Distillation) impure_product->purification_method Yes success Successful Synthesis impure_product->success No reaction_conditions Optimize Reaction Conditions (Time, Temperature) reagent_quality->reaction_conditions reaction_conditions->start Retry purification_method->start Repurify or Retry

Caption: A flowchart outlining the decision-making process for troubleshooting common issues in the synthesis of this compound.

Relationship between Reactants, Product, and Impurities

reaction_impurities Reactant, Product, and Impurity Relationships reactant1 5-Hexyn-1-ol product This compound reactant1->product impurity1 Unreacted 5-Hexyn-1-ol reactant1->impurity1 Incomplete Reaction reactant2 Triethylborane reactant2->product impurity3 Hydroboration Side-Product reactant2->impurity3 Side Reaction impurity2 Diethylborinic Acid product->impurity2 Hydrolysis water Water (Contaminant) water->impurity2 heat Excess Heat heat->impurity3

Caption: A diagram illustrating the relationships between the starting materials, the desired product, and potential impurities in the synthesis.

References

impact of base selection on 5-Hexynyl diethylborinate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hexynyl Diethylborinate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of base selection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in the formation of this compound?

A base is crucial for the deprotonation of the terminal alkyne (5-hexyne) to form the corresponding acetylide. This acetylide is a potent nucleophile that subsequently reacts with a diethylboron electrophile (e.g., diethylboron triflate) to generate the this compound. The choice of base can significantly influence the reaction's efficiency and outcome.

Q2: I am seeing low yields of my desired this compound product. What are the potential causes related to the base?

Low yields can stem from several base-related issues:

  • Insufficient Basicity: The base may not be strong enough to completely deprotonate the 5-hexyne, leading to unreacted starting material.

  • Steric Hindrance: A highly hindered base might react slowly or inefficiently with the terminal alkyne.

  • Base Degradation: The base may be unstable under the reaction conditions or may have degraded during storage.

  • Incorrect Stoichiometry: Using a substoichiometric amount of base will result in incomplete deprotonation and lower yields.

Q3: I am observing the formation of significant side products. How can the choice of base contribute to this?

Side product formation is a common issue and can be influenced by the base:

  • Competing Reactions: If the base is also a good nucleophile, it can compete with the acetylide in reacting with the diethylboron species.

  • Base-Induced Isomerization: Certain bases, particularly under thermal conditions, can promote the isomerization of the terminal alkyne to internal alkynes, which are less reactive or may lead to undesired products.

  • Reaction with Solvent: The base could react with the solvent, especially if protic solvents are present, which would quench the base and the acetylide.

Q4: How does the choice between a sterically hindered base (e.g., Diisopropylethylamine - DIPEA) and a less hindered base (e.g., Triethylamine - TEA) impact the reaction?

The steric bulk of the base is a critical factor:

  • Triethylamine (TEA): Being less sterically hindered, TEA can deprotonate the terminal alkyne relatively quickly. However, its smaller size also makes it a more competent nucleophile, which could lead to side reactions where the amine itself reacts with the boron electrophile.

  • Diisopropylethylamine (DIPEA or Hünig's Base): DIPEA is a non-nucleophilic, sterically hindered base. Its bulkiness minimizes its ability to act as a nucleophile, thereby reducing the likelihood of side reactions involving the base. This often leads to a cleaner reaction profile, favoring the formation of the desired alkynylborinate. However, the increased steric hindrance may sometimes lead to slower reaction rates compared to TEA.

Troubleshooting Guide

Problem Potential Cause (Base-Related) Suggested Solution
Low or No Product Formation 1. Base is not strong enough. 2. Base has degraded. 3. Insufficient amount of base. 4. Sterically hindered base is too slow at the reaction temperature. 1. Switch to a stronger base (e.g., an organolithium reagent like n-BuLi), but be mindful of potential side reactions.2. Use a fresh bottle of base or purify the existing stock.3. Ensure at least one equivalent of base is used relative to the 5-hexyne.4. Increase the reaction temperature or allow for a longer reaction time when using a hindered base like DIPEA.
Significant Side Product Formation (e.g., borane-amine complex) 1. Base is acting as a nucleophile. 2. Reaction temperature is too high, leading to decomposition or isomerization. 1. Switch to a more sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA).2. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).
Inconsistent Reaction Results 1. Variable quality of the base. 2. Atmospheric moisture. 1. Standardize the source and purification method for the base.2. Ensure strictly anhydrous reaction conditions, as moisture will quench the base and the acetylide.

Data Presentation

Base Relative Basicity Nucleophilicity Expected Yield of Alkynylborinate Potential for Side Reactions
Triethylamine (TEA) ModerateModerateModerate to GoodModerate
Diisopropylethylamine (DIPEA) ModerateLowGood to ExcellentLow
n-Butyllithium (n-BuLi) HighHighPotentially HighHigh (requires careful control of conditions)

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 5-Hexyne

  • Diethylboron triflate (or other suitable diethylboron source)

  • Base (e.g., Diisopropylethylamine or Triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve 5-hexyne (1.0 eq.) in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the base (1.0-1.2 eq.) to the solution via the dropping funnel while maintaining the temperature.

  • Stir the mixture for 30-60 minutes to allow for complete deprotonation.

  • In a separate flame-dried flask, prepare a solution of the diethylboron reagent (1.0 eq.) in the anhydrous solvent.

  • Transfer the diethylboron solution to the dropping funnel and add it dropwise to the acetylide solution at the low temperature.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-3 hours) and then gradually warm to room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).

  • Upon completion, quench the reaction appropriately (e.g., with a buffered aqueous solution).

  • Proceed with the workup and purification of the this compound product.

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_deprotonation Deprotonation cluster_borination Borinate Formation cluster_workup Workup & Purification A Flame-dried flask under inert atmosphere B Dissolve 5-Hexyne in anhydrous solvent A->B C Cool to low temperature (-78°C to 0°C) B->C D Add Base (e.g., DIPEA) dropwise C->D E Stir for 30-60 min D->E F Add Diethylboron reagent dropwise E->F G Stir and warm to RT F->G H Quench Reaction G->H I Purify Product H->I

Caption: General workflow for the synthesis of this compound.

logical_relationship Base Choice of Base Sterics Steric Hindrance Base->Sterics Nucleophilicity Nucleophilicity Base->Nucleophilicity Yield Product Yield Sterics->Yield May affect reaction rate Purity Product Purity Sterics->Purity High hindrance reduces side reactions Nucleophilicity->Yield High nucleophilicity can consume electrophile Nucleophilicity->Purity Low nucleophilicity reduces side reactions

Caption: Impact of base properties on reaction outcome.

preventing decomposition of 5-Hexynyl diethylborinate during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hexynyl diethylborinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound featuring a terminal alkyne and a diethylborinate functional group. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a coupling partner to introduce the 5-hexynyl moiety onto various organic scaffolds.[1] This is particularly valuable in the synthesis of complex molecules and drug candidates.

Q2: What are the main decomposition pathways for this compound during a reaction?

The primary decomposition pathways for this compound, like other boronic esters, are hydrolysis and protodeboronation. The terminal alkyne may also participate in unwanted side reactions under certain conditions.

  • Hydrolysis: In the presence of water, the diethylborinate ester can hydrolyze to the corresponding boronic acid and ethanol. This can be problematic as the boronic acid itself may be unstable.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronate functionality and formation of 1-hexyne.[2][3][4] This process is often catalyzed by residual acid or base, and can be exacerbated by elevated temperatures.[5][6] It's a common issue in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, and can occur through direct reaction of the ester or after its hydrolysis to the boronic acid.[2][3][7]

  • Oxidative Degradation: Boronic acids and their esters can be susceptible to oxidation, which can be a concern in biological applications or under aerobic reaction conditions.[5]

  • Thermal Decomposition: At elevated temperatures, boronic esters can undergo thermal degradation.[8][9][10] For boronic acids, this can involve the formation of boroxines (cyclic trimers).[10]

Q3: How does the stability of a diethylborinate ester compare to a pinacol ester?

Q4: What are the signs of decomposition during my reaction?

Signs of decomposition can be observed through various analytical techniques:

  • TLC Analysis: The appearance of new, more polar spots (corresponding to the boronic acid) or non-polar spots (from protodeboronation product, 1-hexyne) can indicate decomposition.

  • NMR Spectroscopy: In ¹H NMR, the disappearance of the characteristic signals for the ethyl groups of the borinate and the appearance of new signals corresponding to 1-hexyne or the hydrolyzed boronic acid are clear indicators. In ¹¹B NMR, a shift in the boron signal can indicate a change in its coordination environment due to hydrolysis or complexation.

  • LC-MS Analysis: The detection of masses corresponding to the boronic acid or the protodeboronated product in the reaction mixture is a direct sign of decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low yield of desired product and significant formation of 1-hexyne (protodeboronation). 1. Presence of protic impurities (water, acidic or basic residues). 2. Suboptimal reaction temperature or time. 3. Inappropriate choice of base or solvent. 4. Catalyst-mediated decomposition.1. Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly. Consider the use of molecular sieves. 2. Optimize reaction parameters: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. 3. Base and Solvent Selection: Use a non-nucleophilic, sterically hindered base. Aprotic solvents are generally preferred. If a protic solvent is necessary, consider using a boronic acid protecting group like MIDA (N-methyliminodiacetic acid) which allows for slow release of the active boronic acid.[4] 4. Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. Some ligands can accelerate the desired coupling reaction, minimizing the time for decomposition to occur.
Formation of significant amounts of 5-hexynylboronic acid (hydrolysis). 1. Presence of water in the reaction mixture. 2. Use of aqueous workup conditions.1. Strict exclusion of water: Follow the recommendations for anhydrous conditions mentioned above. 2. Modified Workup: If possible, use a non-aqueous workup. If an aqueous workup is unavoidable, perform it quickly at low temperatures and immediately extract the product into an organic solvent.
Complex reaction mixture with multiple unidentified byproducts. 1. Thermal decomposition at high temperatures. 2. Side reactions involving the terminal alkyne.1. Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating. 2. Protecting the Alkyne: If the alkyne is suspected to be interfering, consider protecting it with a suitable group (e.g., a silyl group) that can be removed after the coupling reaction.
Difficulty in purifying the product from residual boron-containing impurities. 1. Co-elution of the product with boronic acid or other boron species on silica gel.1. Modified Chromatography: Use neutral or basic alumina for column chromatography instead of silica gel, which can be acidic and promote decomposition.[12] Treating silica gel with a base like triethylamine before use can also be effective. 2. Chemical Purification: Consider converting the boronic acid impurity to a more easily separable derivative. For example, a fluorous tag can be attached to the boronic acid, allowing for separation by fluorous solid-phase extraction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Anhydrous Conditions

This protocol is designed to minimize hydrolysis and protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.

  • Reaction Setup: To a dried flask, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reagent Addition: Add the this compound solution in the anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on neutral or deactivated silica gel.

Visualizations

Decomposition_Pathways A This compound B Hydrolysis (+ H2O) A->B H₂O D Protodeboronation (Direct) A->D H⁺/OH⁻ H Suzuki-Miyaura Coupling A->H Pd Catalyst, Base Aryl Halide C 5-Hexynylboronic Acid B->C F Protodeboronation (via Boronic Acid) C->F H⁺/OH⁻ E 1-Hexyne D->E F->E G Desired Coupled Product H->G

Caption: Decomposition pathways of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Protodeboronation Check for 1-Hexyne by NMR/MS Start->Check_Protodeboronation Anhydrous Implement Strict Anhydrous Conditions Check_Protodeboronation->Anhydrous Yes Check_Hydrolysis Check for Boronic Acid by NMR/LC-MS Check_Protodeboronation->Check_Hydrolysis No Optimize_Base Screen Non-nucleophilic Bases Anhydrous->Optimize_Base Optimize_Temp_Time Lower Temperature / Shorter Time Optimize_Base->Optimize_Temp_Time Non_Aqueous_Workup Use Non-Aqueous Workup Check_Hydrolysis->Non_Aqueous_Workup Yes Check_Purification Purification Issues? Check_Hydrolysis->Check_Purification No Non_Aqueous_Workup->Optimize_Temp_Time Success Improved Yield and Purity Optimize_Temp_Time->Success Neutral_Alumina Use Neutral Alumina Chromatography Check_Purification->Neutral_Alumina Yes Deactivated_Silica Use Deactivated Silica Gel Check_Purification->Deactivated_Silica Yes Neutral_Alumina->Success Deactivated_Silica->Success

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: 5-Hexynyl Diethylborinate Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting catalyst deactivation and other common issues encountered during the palladium-catalyzed cross-coupling of 5-Hexynyl diethylborinate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of low to no product yield in my this compound coupling reaction?

A1: Low or no product yield can stem from several factors. The primary suspects are catalyst deactivation, issues with the quality or reactivity of the borinate reagent, and suboptimal reaction conditions. Catalyst deactivation can occur through palladium black formation (agglomeration of the palladium catalyst), which reduces its catalytic activity. The this compound itself may be prone to protodeboronation (cleavage of the C-B bond by a proton source) or other side reactions before productive coupling can occur. Finally, the choice of palladium precursor, ligand, base, and solvent are all critical for a successful reaction.

Q2: I am observing significant amounts of homocoupling of my aryl halide. What can I do to minimize this side reaction?

A2: Homocoupling of the aryl halide is often a sign of slow transmetalation of the organoboron reagent to the palladium center. To favor the desired cross-coupling, you can try the following:

  • Increase the reaction temperature: This can sometimes accelerate the rate of transmetalation.

  • Screen different bases: The choice of base is crucial for activating the organoboron species. A stronger base might be required to facilitate the formation of the active boronate species.

  • Use a different ligand: More electron-rich and bulky phosphine ligands can promote the oxidative addition and reductive elimination steps, potentially outcompeting the homocoupling pathway.

Q3: My reaction starts well but seems to stall before completion. What could be the reason?

A3: Reaction stalling often points towards catalyst deactivation over the course of the reaction. This can be caused by:

  • Palladium black formation: Visible precipitation of black solid is a clear indicator.

  • Ligand degradation: Some phosphine ligands can be sensitive to the reaction conditions and degrade over time.

  • Product inhibition: The product itself might coordinate to the palladium catalyst and inhibit its activity. In such cases, using a lower initial concentration of reactants might be beneficial.

Q4: Are there any specific handling precautions for this compound?

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in this compound coupling reactions.

Problem Potential Cause Suggested Solution
No Reaction Inactive catalystEnsure the palladium precursor and ligand are of high quality. Consider using a pre-formed active catalyst.
Poor quality of this compoundVerify the purity of the borinate reagent. Consider synthesizing it fresh if there are doubts about its integrity.
Incorrect baseThe base may not be strong enough to activate the borinate. Screen a range of bases (e.g., carbonates, phosphates, hydroxides).
Inappropriate solventThe solvent may not be suitable for the reaction. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, and THF. Ensure the solvent is anhydrous.
Low Yield Catalyst deactivationUse a more robust ligand or a higher catalyst loading. Lowering the reaction temperature might also help in some cases.
Protodeboronation of the borinateUse rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere.
Incomplete reactionIncrease the reaction time or temperature. Consider adding a fresh portion of the catalyst.
Formation of Side Products Homocoupling of aryl halideSee FAQ Q2.
Homocoupling of this compoundThis can occur in the presence of oxidants. Ensure the reaction is properly degassed to remove oxygen.
Alkyne-related side reactionsThe terminal alkyne functionality might undergo side reactions. Protection of the alkyne may be necessary in some cases.

Experimental Protocols

Below is a general experimental protocol for a palladium-catalyzed cross-coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R-B(OEt)2) PdII->Transmetalation R-B(OEt)2 Base PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Deactivation Deactivation Pathways Active_Catalyst->Deactivation Pd_Black Palladium Black (Aggregation) Deactivation->Pd_Black Ligand_Degradation Ligand Degradation Deactivation->Ligand_Degradation Product_Inhibition Product Inhibition Deactivation->Product_Inhibition

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low/No Product Check_Reagents Check Reagent Quality (Borinate, Halide) Start->Check_Reagents Check_Catalyst Check Catalyst System (Pd source, Ligand) Check_Reagents->Check_Catalyst Reagents OK Check_Conditions Optimize Conditions (Base, Solvent, Temp.) Check_Catalyst->Check_Conditions Catalyst OK Success Successful Coupling Check_Conditions->Success Optimized

Caption: A logical workflow for troubleshooting coupling reactions.

Technical Support Center: 5-Hexynyl Diethylborinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexynyl diethylborinate and similar alkynylborinate compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as a coupling partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide, leading to the synthesis of internal alkynes which are valuable intermediates in drug discovery and materials science.

Q2: What are the most common side reactions to be aware of during the workup of this compound reactions?

A2: The most significant side reaction is protodeboronation, which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This is often promoted by aqueous basic conditions used in the reaction or workup. Another common issue is the homocoupling of the alkynylborinate or the aryl halide starting material.

Q3: Is this compound stable to silica gel column chromatography?

A3: The stability of boronic esters on silica gel can be variable. While some boronic esters are known to be unstable and prone to hydrolysis on silica, leading to product loss, others can be purified effectively. To minimize degradation, it is advisable to use a less polar eluent system if possible and to avoid prolonged exposure to the silica gel. In some cases, deactivating the silica gel with a small amount of a neutral organic base like triethylamine in the eluent can be beneficial.

Q4: How can I remove boron-containing byproducts from my final product?

A4: A common method for removing boron-containing residues is to concentrate the reaction mixture and then repeatedly add and evaporate methanol. This process converts the boron byproducts into volatile trimethyl borate, which can be removed under reduced pressure.

Troubleshooting Guide

This guide addresses common problems encountered during the workup of this compound reactions, such as a Suzuki-Miyaura coupling with an aryl halide.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Reaction Before focusing on the workup, ensure the reaction has gone to completion by TLC or LC-MS analysis. If not, optimize reaction conditions (catalyst, ligand, base, solvent, temperature).Increased conversion of starting materials to product.
Protodeboronation This is a major cause of low yield.[1] Use a milder base (e.g., K₂CO₃ or KF instead of stronger bases like NaOH). Minimize the amount of water in the reaction mixture.Reduced formation of the corresponding terminal alkyne byproduct and increased yield of the desired coupled product.
Product Loss During Extraction The product may have some solubility in the aqueous layer. Ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer with the organic solvent.Increased recovery of the crude product.
Product Degradation on Silica Gel Alkynylborinates and the resulting internal alkyne products can sometimes be sensitive to acidic silica gel.Improved recovery of the purified product.
- Use a shorter silica gel column.
- Run the column with a less polar eluent system if the product's Rf allows.
- Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent).
- Alternatively, purify by recrystallization if the product is a solid.
Problem 2: Presence of Impurities in the Final Product

Common Impurities and Their Removal:

Impurity Identification Method Removal Strategy
Unreacted Aryl Halide TLC, GC-MS, NMRCan often be separated from the less polar product by silica gel column chromatography using a gradient elution.
Homocoupled Aryl Halide TLC, GC-MS, NMRTypically less polar than the desired product and can be separated by column chromatography.
Protodeboronated Alkyne TLC, GC-MS, NMRMay have a similar polarity to the product, making separation difficult. Prevention (see Problem 1) is the best approach. Careful column chromatography with a shallow solvent gradient may be effective.
Boron-containing Residues Broad signals in ¹H NMRRepeatedly dissolve the crude product in methanol and evaporate under reduced pressure to form and remove volatile trimethyl borate.

Experimental Protocols

Representative Reaction: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole

This protocol is a representative example. Optimal conditions may vary depending on the specific substrates used.

Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.03 mmol, 3 mol%), 4-iodoanisole (1.0 mmol), and this compound (1.2 mmol).

  • Add degassed solvent (e.g., 5 mL of a 3:1 mixture of DME/water).

  • Add an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2.0 mmol).

  • Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

Detailed Workup Procedure:
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction:

    • Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure internal alkyne.

Quantitative Data

The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table provides a comparison of yields for a model Suzuki-Miyaura reaction with different bases.

Base Yield (%) Reference
Na₂CO₃98[2]
K₂CO₃95[2]
K₃PO₄92[2]
NaOH85[2]
KOH88[2]
NaOAc75[2]
TEA60[2]

Yields are for a model reaction and may vary for the coupling of this compound.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Crude_Product Crude Product Dry->Crude_Product Column Column Chromatography Crude_Product->Column Pure_Product Pure Product Column->Pure_Product

Caption: General workflow for the workup and purification of this compound reactions.

Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Is the reaction complete by TLC/LC-MS? Start->Check_Completion Optimize_Reaction Optimize reaction conditions (catalyst, base, temp.) Check_Completion->Optimize_Reaction No Check_Protodeboronation Is protodeboronated alkyne observed? Check_Completion->Check_Protodeboronation Yes Change_Base Use milder base (e.g., K2CO3, KF). Minimize water. Check_Protodeboronation->Change_Base Yes Check_Extraction Significant product in aqueous layer? Check_Protodeboronation->Check_Extraction No Final_Product Improved Yield Change_Base->Final_Product Back_Extract Back-extract aqueous layer. Check_Extraction->Back_Extract Yes Check_Silica Product streaking or loss on column? Check_Extraction->Check_Silica No Back_Extract->Final_Product Modify_Chroma Use shorter column, less polar eluent, or deactivated silica. Check_Silica->Modify_Chroma Yes Check_Silica->Final_Product No Modify_Chroma->Final_Product

Caption: Troubleshooting decision tree for low product yield in this compound reactions.

References

Validation & Comparative

A Comparative Guide to 5-Hexynyl Diethylborinate and Other Organoboron Reagents for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. This guide provides a detailed comparison of 5-Hexynyl diethylborinate with two prominent classes of alkynylboron reagents—Potassium Alkynyltrifluoroborates and Alkynyl MIDA (N-methyliminodiacetic acid) boronates—in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

This objective analysis, supported by experimental data, aims to illuminate the distinct advantages and operational considerations of each reagent, thereby empowering chemists to make informed decisions for their specific synthetic challenges.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly influence reaction efficiency, substrate scope, and overall practicality. Below is a summary of the performance of this compound and its alternatives in this key transformation.

FeatureThis compound (Representative Data for Alkynyl Diethylborinates)Potassium HexynyltrifluoroborateAlkynyl MIDA Boronate
Reactivity Assumed to be high due to the Lewis acidic nature of the diethylborinate group, though specific data is limited.Good to excellent yields are consistently reported.[1][2]Generally high yielding, with slow release of the boronic acid minimizing side reactions.[1]
Stability Generally considered moisture and air-sensitive, requiring inert atmosphere handling.Crystalline solids that are stable to air and moisture, allowing for indefinite storage.[1][2]Exceptionally stable, free-flowing crystalline solids that are compatible with air, moisture, and silica gel chromatography.
Handling Requires anhydrous and anaerobic techniques.Easy to handle and weigh in the open atmosphere.[1]User-friendly, can be handled on the benchtop without special precautions.
Reaction Conditions Typically requires anhydrous solvents and inert atmosphere.Tolerant of a variety of functional groups and can be performed in aqueous solvent mixtures.[1][2][3]Compatible with a wide range of reaction conditions, including aqueous environments, and can be used in iterative cross-coupling sequences.[1]
Typical Yields Data for this compound is not readily available in the literature. Representative yields for similar alkynylboronates vary.70-95%[1][2]75-92%[1]
Reaction Time Not specified in available literature.Typically 12-24 hours.[1][2]Can range from a few hours to 24 hours depending on the substrates.[1]

In-Depth Look at Alternative Reagents

Potassium Alkynyltrifluoroborates

Potassium alkynyltrifluoroborates have emerged as highly valuable reagents in organic synthesis due to their remarkable stability and ease of handling.[1][2] Unlike many other organoboron compounds, they are air- and moisture-stable crystalline solids that can be stored for extended periods without degradation.[1] This inherent stability simplifies experimental setup and makes them particularly suitable for applications in high-throughput screening and combinatorial chemistry.

In Suzuki-Miyaura cross-coupling reactions, potassium alkynyltrifluoroborates consistently provide moderate to excellent yields with a broad range of aryl and heteroaryl halides and triflates.[1][2][3] The reactions are typically carried out using a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, in a mixture of an organic solvent like THF and water, with a base such as cesium carbonate.[1] Their compatibility with various functional groups further enhances their synthetic utility.

Alkynyl MIDA Boronates

Alkynyl MIDA boronates represent a significant advancement in organoboron chemistry, offering a unique combination of stability and controlled reactivity. The N-methyliminodiacetic acid (MIDA) ligand forms a stable, tetracoordinate boron species that is exceptionally robust and can be easily purified by silica gel chromatography. This stability allows for the straightforward handling and storage of these reagents.

A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under basic conditions to release the corresponding boronic acid in situ. This slow-release mechanism is advantageous as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing undesired side reactions such as protodeboronation and homocoupling.[1] This property makes them ideal for complex syntheses and iterative cross-coupling strategies, where precise control over reactivity is essential.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using Potassium Alkynyltrifluoroborates and Alkynyl MIDA Boronates.

General Procedure for Suzuki-Miyaura Coupling with Potassium Alkynyltrifluoroborates

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Potassium alkynyltrifluoroborate (1.2 mmol)

  • PdCl2(dppf)·CH2Cl2 (0.09 mmol)

  • Cesium carbonate (Cs2CO3) (3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate, potassium alkynyltrifluoroborate, PdCl2(dppf)·CH2Cl2, and cesium carbonate.

  • Add THF and water to the flask.

  • The reaction mixture is then heated to reflux (typically 65-80 °C) and stirred for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[1][2]

General Procedure for Suzuki-Miyaura Coupling with Alkynyl MIDA Boronates

Materials:

  • Aryl or heteroaryl bromide (1.0 mmol)

  • Alkynyl MIDA boronate (1.0 - 1.2 mmol)

  • Pd(dtbpf)Cl2 (0.02 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • Water (5 mL)

  • TPGS-750-M (surfactant, optional for aqueous conditions)

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl bromide and the alkynyl MIDA boronate.

  • Add water (and TPGS-750-M if creating nanomicelles for a green chemistry approach).

  • Add the palladium catalyst and triethylamine.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. For less reactive substrates, gentle heating (e.g., 40 °C) may be required.

  • Upon completion, the product can often be isolated by simple filtration after dilution with water.

  • If necessary, the aqueous mixture can be extracted with an organic solvent, followed by washing, drying, and concentration of the organic phase.

  • Purification is achieved by column chromatography.[1]

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic transformations and the interplay of reagents is essential for understanding and optimizing chemical processes.

Suzuki_Miyaura_Catalytic_Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Oxidative Addition Oxidative Addition Aryl Halide (Ar-X)->Oxidative Addition Organoboron Reagent (R-B(OR)2) Organoboron Reagent (R-B(OR)2) Transmetalation Transmetalation Organoboron Reagent (R-B(OR)2)->Transmetalation Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product (Ar-R) Coupled Product (Ar-R) Reductive Elimination->Coupled Product (Ar-R) Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Comparison_Workflow cluster_reagents Organoboron Reagents Diethylborinate 5-Hexynyl Diethylborinate Stability Stability Diethylborinate->Stability Handling Handling Diethylborinate->Handling Reactivity Reactivity Diethylborinate->Reactivity Suzuki-Miyaura Reaction Suzuki-Miyaura Reaction Diethylborinate->Suzuki-Miyaura Reaction Trifluoroborate Potassium Hexynyltrifluoroborate Trifluoroborate->Stability Trifluoroborate->Handling Trifluoroborate->Reactivity Trifluoroborate->Suzuki-Miyaura Reaction MIDA_Boronate Alkynyl MIDA Boronate MIDA_Boronate->Stability MIDA_Boronate->Handling MIDA_Boronate->Reactivity MIDA_Boronate->Suzuki-Miyaura Reaction Optimal Reagent Selection Optimal Reagent Selection Stability->Optimal Reagent Selection Handling->Optimal Reagent Selection Reactivity->Optimal Reagent Selection Yield Yield Yield->Optimal Reagent Selection Coupled Product Coupled Product Suzuki-Miyaura Reaction->Coupled Product Coupled Product->Yield

Caption: Workflow for comparing and selecting an optimal organoboron reagent.

Conclusion

While this compound represents a potentially reactive alkynylboron reagent, the lack of extensive experimental data in the public domain makes a direct and comprehensive performance comparison challenging. In contrast, Potassium Alkynyltrifluoroborates and Alkynyl MIDA Boronates are well-documented, offering significant advantages in terms of stability, ease of handling, and proven efficacy in a wide range of Suzuki-Miyaura cross-coupling reactions.

For applications demanding robust, user-friendly, and versatile reagents, particularly in the context of complex molecule synthesis and medicinal chemistry, Potassium Alkynyltrifluoroborates and Alkynyl MIDA Boronates currently present more reliable and well-supported options. Researchers are encouraged to consider the specific requirements of their synthetic targets, including functional group tolerance and the need for controlled reactivity, when selecting the most appropriate organoboron partner for their cross-coupling endeavors.

References

A Comparative Guide to the Validation of Bioconjugation Products: 5-Hexynyl Diethylborinate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecular probes to biomolecules is a cornerstone of innovation. This guide provides a comprehensive comparison of product validation from reactions involving 5-Hexynyl diethylborinate and other prevalent bioconjugation methodologies. We will delve into the experimental data, detailed protocols, and visual workflows to offer a clear perspective on the strengths and applications of each approach.

Introduction to Alkyne Bioconjugation

The introduction of an alkyne functional group onto a biomolecule is a common strategy to enable downstream "click chemistry," a powerful tool for attaching fluorescent dyes, affinity tags, or drug molecules. The choice of reagent for introducing this alkyne is critical and depends on the nature of the target biomolecule and the desired properties of the conjugate.

1.1. This compound: A Diol-Specific Approach

This compound is a reagent designed to react with 1,2- or 1,3-diols, which are present in glycoproteins and other carbohydrates. The reaction forms a reversible boronate ester linkage, tethering the 5-hexynyl group to the biomolecule. This approach is particularly useful for targeting glycosylated proteins.

1.2. Alternative Alkyne Introduction Strategies

Several alternative methods exist for introducing alkynes, primarily targeting different functional groups on proteins:

  • Amine-Reactive Esters (NHS/STP Esters): These reagents react with primary amines, such as the side chain of lysine residues.

  • Thiol-Reactive Maleimides: These reagents specifically target the thiol group of cysteine residues.

  • Enzymatic Labeling (e.g., PRIME): Methods like PRIME (probe incorporation mediated by enzymes) offer high site-specificity by using an enzyme to attach a probe to a specific recognition sequence genetically fused to the protein of interest.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst, reducing potential cytotoxicity.[2]

Validation of Bioconjugation Products

The validation of the final conjugated product is a critical step to ensure the success of the labeling experiment. This typically involves a two-stage validation process: confirming the initial introduction of the alkyne and then verifying the subsequent click chemistry reaction.

2.1. Validation of Boronate Ester Formation

The formation of the boronate ester between this compound and a diol-containing biomolecule can be confirmed using several analytical techniques:

  • Mass Spectrometry (MS): ESI-MS can be used to detect the mass shift corresponding to the addition of the 5-hexynyl group.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR can be used to characterize the formation of the boronate ester and to study its stability.[4][5][6]

  • Fluorescence Spectroscopy: If a fluorescently tagged boronic acid is used, the binding kinetics and equilibrium can be monitored by changes in fluorescence.[5]

2.2. Validation of the Click Chemistry Product (1,2,3-Triazole)

Following the successful introduction of the alkyne, the biomolecule is reacted with an azide-containing probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole product is highly stable and can be validated by:

  • Mass Spectrometry (MS): A further mass shift corresponding to the addition of the azide probe confirms the successful click reaction.[4][7][8][9]

  • Gel Electrophoresis: If the azide probe is a fluorescent dye, the labeled protein can be visualized by in-gel fluorescence, and the labeling efficiency can be quantified.[10]

  • NMR Spectroscopy: For smaller biomolecules or peptides, 1H and 13C NMR can be used to identify the characteristic signals of the triazole ring.[9]

Quantitative Comparison of Alkyne Bioconjugation Methods

The choice of bioconjugation strategy often depends on factors such as reaction efficiency, specificity, and the conditions required. The following table summarizes key quantitative parameters for the different methods.

Parameter This compound (Diol-reactive) NHS/STP Ester (Amine-reactive) Maleimide (Thiol-reactive) Enzymatic (PRIME)
Target Residue 1,2- or 1,3-Diols (Glycans)Primary Amines (Lysine)Thiols (Cysteine)Specific Peptide Tag
Reaction pH 7.0 - 8.57.0 - 9.06.5 - 7.57.4
Typical Reaction Time 1 - 4 hours30 - 60 minutes1 - 2 hours30 - 60 minutes
Typical Yield Moderate to HighHighHighVery High
Reversibility ReversibleIrreversibleIrreversibleIrreversible
Specificity Moderate (targets accessible diols)Low (targets multiple lysines)High (targets available cysteines)Very High (site-specific)

Experimental Protocols

4.1. General Protocol for Boronate-Based Alkyne Labeling and Click Chemistry

  • Dissolve the diol-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Add this compound to the biomolecule solution at a molar excess and incubate at room temperature.

  • Remove excess borinate reagent by dialysis or size-exclusion chromatography.

  • Validate alkyne incorporation using ESI-MS.

  • Prepare the click chemistry reaction mixture: Combine the alkyne-labeled biomolecule with the azide probe, a copper(II) sulfate solution, a copper-chelating ligand (e.g., TBTA or THPTA), and a reducing agent (e.g., sodium ascorbate).[11][12][13]

  • Incubate the reaction mixture at room temperature, protected from light.

  • Purify the final conjugate to remove excess reagents.

  • Validate the final product by ESI-MS and/or in-gel fluorescence.

4.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a typical protein labeling experiment.[11][14]

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein in buffer (to a final volume of ~440 µL).

    • 10 µL of a 5 mM stock solution of the azide probe.

    • A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM TBTA or THPTA ligand.

    • 25 µL of a freshly prepared 100 mM sodium ascorbate stock solution.

  • Gently mix the solution by inverting the tube.

  • Incubate for 1 hour at room temperature.

  • The workup procedure will depend on the downstream application. For analytical purposes, the reaction can be quenched and analyzed directly by SDS-PAGE and mass spectrometry.

Visualizing the Workflows and Comparisons

5.1. Experimental Workflow for Boronate-Based Bioconjugation and Validation

G cluster_0 Step 1: Alkyne Introduction cluster_1 Step 2: Click Chemistry Biomolecule (Diol) Biomolecule (Diol) Reaction Reaction Biomolecule (Diol)->Reaction This compound This compound This compound->Reaction Alkyne-labeled Biomolecule Alkyne-labeled Biomolecule Reaction->Alkyne-labeled Biomolecule Purification_1 Purification Alkyne-labeled Biomolecule->Purification_1 Validation_1 Validation (MS) Purification_1->Validation_1 CuAAC CuAAC Reaction Validation_1->CuAAC Azide Probe Azide Probe Azide Probe->CuAAC Final Conjugate Final Conjugate CuAAC->Final Conjugate Purification_2 Purification Final Conjugate->Purification_2 Validation_2 Validation (MS, Gel) Purification_2->Validation_2

Caption: Workflow for bioconjugation using this compound and subsequent validation.

5.2. Comparison of Alkyne Introduction Strategies

G cluster_diol Diol-Reactive cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive Target Biomolecule Target Biomolecule Boronate 5-Hexynyl diethylborinate NHS_Ester Alkyne-NHS Ester Maleimide Alkyne-Maleimide Glycoprotein Glycoprotein (Diols) Boronate->Glycoprotein Alkyne-labeled Product Alkyne-labeled Product Glycoprotein->Alkyne-labeled Product Lysine Protein (Lysine) NHS_Ester->Lysine Lysine->Alkyne-labeled Product Cysteine Protein (Cysteine) Maleimide->Cysteine Cysteine->Alkyne-labeled Product G Alkyne Alkyne R1-C≡CH Copper {Cu(I) Catalyst} Alkyne->Copper Azide Azide R2-N3 Azide->Copper Triazole {1,2,3-Triazole | Stable Linkage} Copper->Triazole

References

A Comparative Guide to the Mechanistic Nuances of 5-Hexynyl Diethylborinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways of 5-Hexynyl diethylborinate, a versatile reagent in organic synthesis. Due to the limited direct mechanistic studies on this specific compound, this guide draws upon analogous well-documented reactions of alkynyl borinates and related organoboron compounds to propose and compare potential reaction pathways. The information presented herein is intended to serve as a foundational resource for researchers exploring the application of this compound in novel synthetic methodologies.

I. Proposed Reaction Mechanism: Intramolecular Cyclization

This compound possesses both a nucleophilic alkyne and an electrophilic borinate center, making it a prime candidate for intramolecular reactions. One of the most plausible pathways is an intramolecular cyclization, potentially triggered by the coordination of a Lewis acid or through thermal activation. The proposed mechanism, drawing parallels to the thioboration of alkynes, involves the activation of the alkyne by the borinate moiety, leading to a cyclized intermediate.

The diagram below illustrates a proposed logical workflow for a typical experimental setup involving the reaction of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Inert Atmosphere (N2 or Ar) reagents Dissolve this compound in anhydrous solvent (e.g., Toluene) start->reagents temp_control Cool reaction mixture to specified temperature (e.g., -78 °C) reagents->temp_control addition Add reactant (e.g., Aldehyde) dropwise via syringe temp_control->addition stirring Stir reaction mixture for specified time (e.g., 2-4 h) addition->stirring monitoring Monitor reaction progress (TLC or GC-MS) stirring->monitoring quench Quench reaction with appropriate reagent (e.g., sat. NH4Cl) monitoring->quench extraction Extract with organic solvent (e.g., Ethyl Acetate) quench->extraction drying Dry organic layer (e.g., over Na2SO4) extraction->drying purification Purify by column chromatography drying->purification end End: Characterization of Product purification->end

Caption: Experimental workflow for a reaction with this compound.

The following diagram outlines a plausible mechanistic pathway for the intramolecular cyclization of this compound, leading to the formation of a cyclic borinate ester.

reaction_mechanism start This compound transition_state Transition State (Intramolecular Coordination) start->transition_state Activation intermediate Cyclic Borinate Intermediate transition_state->intermediate Cyclization product Cyclized Product (after hydrolysis) intermediate->product Work-up

Caption: Proposed mechanism for intramolecular cyclization.

II. Comparative Analysis with Alternative Synthetic Routes

While this compound offers a potentially direct route to certain cyclic structures, other established methods can achieve similar transformations. A comparison with a traditional approach, such as a multi-step synthesis involving protection-deprotection and subsequent cyclization, highlights the potential advantages of the borinate-mediated reaction.

FeatureThis compound Reaction (Proposed)Traditional Multi-Step Synthesis
Number of Steps Potentially a one-pot reaction.Multiple steps (e.g., protection, activation, cyclization, deprotection).
Atom Economy High, as most atoms of the starting material are incorporated into the product.Lower, due to the use of protecting groups and activating agents.
Reagent Handling Organoboron reagents can be sensitive to air and moisture.May involve a wider range of reagents with varying handling requirements.
Control of Stereochemistry May offer opportunities for stereocontrol depending on the reaction conditions and substrate.Stereocontrol is often well-established but may require chiral auxiliaries or catalysts.
Reaction Conditions Typically requires anhydrous conditions and an inert atmosphere.Conditions vary widely depending on the specific transformations.

III. Experimental Protocols (Hypothetical)

The following is a hypothetical experimental protocol for the intramolecular cyclization of this compound, based on general procedures for reactions involving organoborinates.

Materials:

  • This compound

  • Anhydrous toluene

  • Lewis acid catalyst (e.g., BF₃·OEt₂) (optional)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 mmol) under a nitrogen atmosphere.

  • Anhydrous toluene (10 mL) is added, and the solution is stirred until the starting material is fully dissolved.

  • The reaction mixture is cooled to an appropriate temperature (e.g., 0 °C or room temperature, to be optimized).

  • If a Lewis acid catalyst is used, it is added dropwise at this stage.

  • The reaction is stirred for a period determined by reaction monitoring (e.g., 12-24 hours) via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired cyclized product.

A Comparative Guide to the Stereoselectivity of 5-Hexynyl Diethylborinate Additions to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective addition of alkynyl groups to aldehydes is a cornerstone of modern organic synthesis, providing access to chiral propargylic alcohols, which are versatile intermediates in the synthesis of complex molecules and pharmaceuticals. This guide provides a comparative analysis of the stereoselectivity of 5-hexynyl diethylborinate additions to aldehydes, placed in the context of other widely used methodologies. Experimental data is presented to facilitate objective comparison, and detailed protocols for key reactions are provided.

Introduction to Stereoselective Alkynyl Additions

The formation of a new stereocenter during the addition of an alkynyl nucleophile to a prochiral aldehyde is a critical transformation. The stereochemical outcome, either diastereoselectivity or enantioselectivity, is dictated by the nature of the alkyne's metallic or metalloid counterion, the chiral ligand or auxiliary employed, and the reaction conditions. Common methods involve the use of lithium, zinc, or boron acetylides, each with distinct advantages and limitations.[1][2]

This guide focuses on the use of this compound, a representative alkynylboron reagent, and compares its performance with established zinc- and lithium-based methods. Alkynylboron reagents are known for their utility in achieving high levels of stereocontrol, often through well-ordered transition states.[2]

Comparative Performance Data

The following tables summarize the performance of different stereoselective alkynyl addition methods to a representative aldehyde, benzaldehyde. While specific data for this compound is not extensively published, the data for a closely related alkyne, 1-heptyne, using a dimethylboron species is presented as a reasonable proxy to illustrate the expected stereoselectivity.

Reagent/Catalyst SystemAlkyneAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
1-Heptynyl-B(Me)₂ / Chiral Oxazaborolidine1-HeptyneBenzaldehyde8594[2]
Phenylacetylene / Et₂Zn / (S)-BINOL / Ti(O-i-Pr)₄PhenylacetyleneBenzaldehyde95>99[3]
Phenylacetylene / n-BuLi / Chiral LigandPhenylacetyleneBenzaldehydeHigh92[1]
Terminal Alkynes / Zn(OTf)₂ / (+)-N-MethylephedrineVariousVariousHighup to 99[4]

Table 1: Enantioselective Addition of Various Alkynylating Agents to Benzaldehyde.

Reaction Mechanisms and Stereochemical Models

The stereochemical outcome of these reactions can be rationalized by considering the transition state assemblies.

Alkynylboronate Additions

The addition of alkynylboronates, often catalyzed by chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction framework), proceeds through a well-defined, six-membered chair-like transition state. The catalyst coordinates to both the borane reagent and the aldehyde, leading to a highly organized assembly that directs the facial selectivity of the nucleophilic attack.

G cluster_0 Alkynylboronate Addition Pathway Start 5-Hexyne Step1 Deprotonation (e.g., n-BuLi) Start->Step1 Intermediate1 5-Hexynyllithium Step1->Intermediate1 Step2 Transmetalation (Et₂B-X) Intermediate1->Step2 Intermediate2 This compound (in situ) Step2->Intermediate2 Step3 Coordination to Chiral Catalyst Intermediate2->Step3 Intermediate3 Catalyst-Borinate Complex Step3->Intermediate3 Step4 Addition to Aldehyde (RCHO) Intermediate3->Step4 Product Chiral Propargylic Alcohol Step4->Product

Caption: In situ generation and reaction of this compound.

Alkynylzinc Additions

In the case of alkynylzinc reagents, the active nucleophile is often a zinc acetylide. The stereoselectivity is induced by a chiral ligand, such as BINOL, which coordinates to the zinc center and creates a chiral environment around the reacting species. The generally accepted model involves a bimetallic transition state where one zinc atom is coordinated to the chiral ligand and the other binds the aldehyde.[2]

G Reagents 5-Hexyne Diethylzinc (Et₂Zn) Intermediate Chiral Zinc-Acetylide Complex Reagents->Intermediate Reaction Catalyst Chiral Ligand (e.g., BINOL) Ti(O-i-Pr)₄ Catalyst->Intermediate Coordination Product Chiral Propargylic Alcohol Intermediate->Product Addition to Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Product

Caption: Workflow for a catalytic alkynylzinc addition.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aldehydes should be freshly distilled before use.

Protocol 1: In Situ Generation and Addition of this compound (Representative Protocol)

This protocol is adapted from general procedures for the generation of alkynylboronates and their subsequent addition to aldehydes.[2]

Materials:

  • 5-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethylboron chloride (Et₂BCl) or triflate (Et₂BOTf)

  • Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Diethylether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-hexyne (1.1 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The mixture is stirred at this temperature for 30 minutes.

  • A solution of diethylboron chloride or triflate (1.1 mmol) in THF (2 mL) is added to the lithium acetylide solution at -78 °C. The reaction mixture is stirred for a further 30 minutes to form the this compound in situ.

  • The chiral oxazaborolidine catalyst (0.1 mmol) is added, followed by the dropwise addition of a solution of the aldehyde (1.0 mmol) in THF (2 mL).

  • The reaction is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl (10 mL).

  • The mixture is allowed to warm to room temperature and extracted with Et₂O (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral propargylic alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Catalytic Enantioselective Addition of an Alkyne using Diethylzinc and (S)-BINOL

This protocol is based on the highly efficient method developed by Pu and co-workers.[3]

Materials:

  • Terminal alkyne (e.g., 5-hexyne, 1.2 mmol)

  • Diethylzinc (Et₂Zn, 1.2 mmol, as a solution in hexanes)

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL, 0.1 mmol)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 1.2 mmol)

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the terminal alkyne (1.2 mmol) in anhydrous toluene (5 mL) is added diethylzinc (1.2 mmol) at room temperature. The mixture is stirred for 30 minutes.

  • In a separate flask, (S)-BINOL (0.1 mmol) and Ti(O-i-Pr)₄ (1.2 mmol) are dissolved in anhydrous toluene (5 mL) and stirred for 30 minutes at room temperature.

  • The solution from step 2 is added to the alkynylzinc solution from step 1, and the resulting mixture is stirred for another 30 minutes.

  • The aldehyde (1.0 mmol) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred for 12-24 hours or until completion as monitored by TLC.

  • The reaction is quenched with saturated aqueous NaHCO₃ (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

The stereoselective addition of this compound, generated in situ, represents a powerful method for the synthesis of chiral propargylic alcohols. While direct comparative data is limited, the well-established stereochemical models for alkynylboronate additions suggest that high levels of enantioselectivity can be achieved, comparable to or exceeding those of other methods, particularly when employing a suitable chiral catalyst. The choice of method will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as reagent availability and operational simplicity. The zinc-based catalytic systems offer the advantage of using only a catalytic amount of the chiral source, making them more atom-economical for large-scale applications.[4] In contrast, stoichiometric chiral boron reagents often provide very high and predictable levels of stereocontrol.[5]

References

A Head-to-Head Comparison: Boronic Acids Versus 5-Hexynyl Diethylborinate and its Analogs in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of organoboron reagent is critical for the efficiency and success of synthetic routes. This guide provides an objective, data-driven comparison of two classes of organoboron compounds: the well-established boronic acids and the increasingly utilized alkynylborinates, represented here by 5-Hexynyl diethylborinate and its broader class of alkynylboronates.

This comparison focuses on their respective performance in key cross-coupling reactions, stability, and ease of handling, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Applications

Boronic acids are a cornerstone of modern organic chemistry, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] They are generally stable, have low toxicity, and a vast number are commercially available.[1] Their versatility extends to applications as sensors and in medicinal chemistry.[4][5][6]

Alkynylboron compounds, including this compound, are valued for introducing alkyne functionalities into molecules.[7] This is often achieved through Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Alkynylboronates offer a stable and often less hazardous alternative to using terminal alkynes directly.

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

Below are representative data from the literature, showcasing the yields of these reactions with similar substrates.

Table 1: Representative Yields of Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O295[8]
BromobenzenePd(OAc)₂/PCy₃ (2)K₃PO₄Toluene1698[2]
4-BromoanisolePd(OAc)₂/PCy₃ (2)K₃PO₄Toluene1692[2]
4-Acetylphenylbromide[PdCl₂(dppf)] (3)K₂CO₃DME1299[8]

Table 2: Representative Yields of Sonogashira Coupling with Phenylacetylene

Aryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHF295
BromobenzenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene491
4-BromoanisolePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃NDMF685
4-AcetylphenylbromidePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHF198

From this data, it is evident that both boronic acids in Suzuki-Miyaura coupling and terminal alkynes (the precursors to alkynylborinates) in Sonogashira coupling can achieve high to excellent yields with a variety of aryl halides. The choice between these reagents often depends on the desired final product—an arylated compound versus an alkynylated one—rather than a significant difference in achievable yields for their respective optimal reactions.

Stability and Handling

Boronic Acids: While generally considered stable, the stability of boronic acids can be a concern, particularly with certain heterocyclic, vinyl, and cyclopropyl derivatives, which can be prone to protodeboronation (cleavage of the C-B bond).[4][9][10] This instability can affect storage and reaction efficiency. To address this, boronic acids are often converted to more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[11][12]

Alkynylboronates (and this compound): Alkynylboronates are generally more stable and easier to handle than the corresponding terminal alkynes, which can be volatile and, in some cases, explosive. They are also often more stable than many of the more reactive boronic acids. This increased stability makes them attractive reagents for late-stage functionalization in complex molecule synthesis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

General Procedure for Sonogashira Coupling with Phenylacetylene

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 mmol, 1 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 mmol)

  • Solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, aryl halide, and phenylacetylene via syringe.

  • Add the base and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the amine salt.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Relevant Workflows and Pathways

High-Throughput Screening for Reaction Optimization

The optimization of cross-coupling reactions is often a complex task involving the screening of multiple parameters. High-throughput experimentation (HTE) workflows are invaluable for rapidly identifying optimal conditions.

Caption: High-throughput screening workflow for Suzuki-Miyaura coupling.

Boronic Acid-Based Fluorescent Sensor for Saccharide Detection

Boronic acids can reversibly bind to diols, such as those found in saccharides. This interaction can be harnessed to create fluorescent sensors where the binding event modulates the fluorescence output.

G cluster_sensor Sensor Mechanism cluster_mechanism Photoinduced Electron Transfer (PET) Sensor_Off Sensor (Fluorescence OFF) Fluorophore-Linker-Boronic Acid Sensor_On Sensor-Saccharide Complex (Fluorescence ON) Sensor_Off->Sensor_On + Saccharide Mechanism In the 'OFF' state, an electron from a nearby donor (e.g., an amine) quenches the excited fluorophore. Binding of the saccharide to the boronic acid alters the electronic properties, inhibiting this quenching and turning fluorescence 'ON'. Saccharide Saccharide (e.g., Glucose) Sensor_On->Sensor_Off - Saccharide (Reversible)

Caption: Mechanism of a boronic acid-based fluorescent saccharide sensor.

Conclusion

Both boronic acids and alkynylborinates (represented by this compound and its class) are powerful tools in the synthetic chemist's arsenal.

  • Boronic acids remain the reagents of choice for a vast array of Suzuki-Miyaura cross-coupling reactions, benefiting from their commercial availability and well-established reactivity profiles. Their main drawback can be the instability of certain derivatives.

  • Alkynylborinates and alkynylboronates offer a stable and convenient method for introducing alkyne moieties into complex molecules. While their primary application is not a direct replacement for boronic acids in traditional Suzuki-Miyaura couplings, they excel in providing a safer and more manageable alternative to terminal alkynes in Sonogashira and related reactions.

The selection between these two classes of organoboron reagents should be guided by the specific synthetic target and the desired functionality to be introduced. For arylation and vinylation, boronic acids are generally the go-to reagents. For alkynylation, alkynylboronates provide a stable and effective solution.

References

Comparison with Alternative Boronates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the kinetic aspects of boronate coupling reactions, with a focus on the factors influencing the reaction rate of compounds structurally similar to 5-Hexynyl diethylborinate. It also includes detailed experimental protocols that can be adapted for a kinetic study of the title compound.

The reactivity of organoboron compounds in Suzuki-Miyaura coupling is significantly influenced by the nature of the boron substituent. Below is a comparison of different boronic esters and their general reactivity profiles.

Organoboron ReagentGeneral StructureRelative Reactivity (qualitative)Key Characteristics
Boronic AcidsR-B(OH)₂HighProne to dehydration to form cyclic boroxines, which can affect reaction kinetics.
Pinacol BoronatesR-B(O₂C₂Me₄)Moderate to HighGenerally stable, crystalline solids, allowing for easier handling and purification. Widely used in cross-coupling reactions.[1]
MIDA BoronatesR-B(MIDA)Low (stable)Highly stable and used for slow-release of the boronic acid under specific conditions, allowing for controlled reactions.
OrganotrifluoroboratesR-BF₃KVariableAir- and moisture-stable crystalline solids.[2] The release of the active boronic acid is a key kinetic factor.[3]
DiethylborinatesR-B(OEt)₂Expected to be highThe electron-donating ethyl groups are expected to facilitate transmetalation, a key step in the catalytic cycle.

Kinetic Analysis of Boronate Coupling Reactions

The Suzuki-Miyaura coupling reaction typically follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For many boronic acid and ester couplings, the transmetalation step is considered rate-limiting.

Kinetic studies on arylboronic acids have shown that the reaction can exhibit first-order decay of the palladium complex, indicating that the transmetalation is an intramolecular process.[3] For instance, the decay of an arylpalladium complex in the presence of a boronic acid was found to follow clean, first-order kinetics.[3]

Table of Kinetic Data for Arylboronic Acid Coupling: [3]

ReactantRate Constant (k)Conditions
Arylpalladium complex with 4-fluorophenylboronic acid(5.78 ± 0.13) × 10⁻⁴ s⁻¹THF, -30 °C
Arylpalladium complex with a related boronate(1.55 ± 0.09) × 10⁻³ s⁻¹THF/CH₃OH, -30 °C

Experimental Protocols

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol can be adapted for the kinetic analysis of this compound coupling.

1. Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

  • Anhydrous solvent (e.g., THF, dioxane, or toluene)

  • Internal standard for analytical measurements (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

2. Reaction Setup: [4]

  • Preheat a reaction block or oil bath to the desired temperature (e.g., 60 °C).

  • In a reaction vial equipped with a stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if necessary), and base.

  • Add the anhydrous solvent and the internal standard.

  • Seal the vial and place it in the preheated reaction block.

3. Monitoring the Reaction:

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing the quench solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product.

4. Data Analysis:

  • Plot the concentration of the limiting reactant versus time.

  • Determine the initial reaction rate from the slope of the curve at t=0.

  • To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.

  • The rate law can be expressed as: Rate = k[A]ˣ[B]ʸ[Pd]ᶻ, where k is the rate constant and x, y, and z are the reaction orders.

Visualizations

Signaling Pathway

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR')2 R-B(OR')2 R-B(OR')2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis Reagents Weigh Reactants: This compound Aryl Halide Catalyst, Base Solvent Add Anhydrous Solvent and Internal Standard Reagents->Solvent Setup Assemble Reaction at Constant Temperature Solvent->Setup Sampling Take Aliquots at Timed Intervals Setup->Sampling Quench Quench Reaction Sampling->Quench Extraction Extract with Organic Solvent Quench->Extraction Analysis Analyze by GC/HPLC Extraction->Analysis Data Plot Concentration vs. Time Determine Rate Law Analysis->Data

Caption: Workflow for the kinetic analysis of a coupling reaction.

References

Confirming the Structure of 5-Hexynyl diethylborinate: A Comparative Guide to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of synthetic methodologies and analytical techniques for confirming the structure of 5-Hexynyl diethylborinate and related alkynylboronate esters.

Alkynylboronates are versatile synthetic intermediates, and their purity and structural integrity are paramount for the success of subsequent reactions. This document outlines two common synthetic pathways to an alkynyl diethylborinate and details the analytical methods used for structural confirmation.

Synthetic Approaches: A Comparative Overview

The synthesis of alkynylboronates typically involves the reaction of a nucleophilic acetylide with an electrophilic boron species. The two most prevalent methods employ either a lithium acetylide or a Grignard reagent.

Method 1: Synthesis via Lithium Acetylide

This widely used method involves the deprotonation of a terminal alkyne using a strong organolithium base, such as n-butyllithium, to generate a lithium acetylide. This nucleophile is then reacted with a suitable diethylboron electrophile, such as diethylboron chloride or a diethylborinate ester.

Method 2: Synthesis via Grignard Reagent

An alternative approach utilizes a Grignard reagent, formed by the reaction of an alkyl or vinyl halide with magnesium metal. The alkynyl Grignard reagent can then be prepared by reacting the initial Grignard reagent with a terminal alkyne. This is subsequently reacted with a diethylboron compound to yield the desired alkynylboronate.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of an alkynyl diethylborinate, adaptable for this compound, via the lithium acetylide and Grignard reagent methods.

Method 1: Synthesis via Lithium Acetylide (Adapted from a procedure for phosphine-substituted alkynylboronates)

  • Generation of Lithium Acetylide: A solution of 1-hexyne (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

  • Reaction with Diethylboron Source: Diethylboron chloride (1.0 eq) or a suitable diethylborinate ester is then added to the freshly prepared lithium hexynylide solution at 0 °C.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel.

Method 2: Synthesis via Alkynyl Grignard Reagent (A General Approach)

  • Preparation of Ethylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of ethyl bromide (1.2 eq) in diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Formation of Hexynylmagnesium Bromide: To the freshly prepared ethylmagnesium bromide solution, 1-hexyne (1.0 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 1 hour to ensure complete formation of the alkynyl Grignard reagent.

  • Reaction with Diethylboron Source: The solution of hexynylmagnesium bromide is cooled to 0 °C, and diethylboron chloride (1.0 eq) is added dropwise.

  • Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.

Data Presentation: Spectroscopic Confirmation

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data.

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the protons of the hexynyl group (butyl chain and terminal alkyne proton if starting material is present) and the ethyl groups on the boron atom.
¹³C NMR Resonances for the carbons of the hexynyl group, including the two sp-hybridized carbons of the alkyne, and the carbons of the ethyl groups attached to boron.
¹¹B NMR A single resonance in the region typical for tri-coordinate boranes (around +80 to +90 ppm), indicating the formation of the desired borinate ester.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of this compound.

Visualization of Synthetic Workflows

The logical flow of the two synthetic methods can be visualized using the following diagrams.

Synthesis_Method_1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hexyne 1-Hexyne Li_Acetylide Lithium Hexynylide Hexyne->Li_Acetylide + nBuLi nBuLi n-Butyllithium Et2BCl Diethylboron Chloride Product 5-Hexynyl diethylborinate Li_Acetylide->Product + Et2BCl

Diagram 1: Synthesis via Lithium Acetylide.

Synthesis_Method_2 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide EtBr->EtMgBr + Mg Mg Magnesium Hexyne 1-Hexyne Et2BCl Diethylboron Chloride HexynylMgBr Hexynylmagnesium Bromide EtMgBr->HexynylMgBr + 1-Hexyne Product 5-Hexynyl diethylborinate HexynylMgBr->Product + Et2BCl

Diagram 2: Synthesis via Grignard Reagent.

Comparison of Synthetic Methods

Feature Method 1: Lithium Acetylide Method 2: Grignard Reagent
Base Strength n-Butyllithium is a very strong base, ensuring complete deprotonation of the terminal alkyne.Grignard reagents are also strong bases, but may be less reactive than n-butyllithium in some cases.
Compatibility Less tolerant of some functional groups due to the high reactivity of the organolithium reagent.Generally more tolerant of a wider range of functional groups compared to organolithiums.
Preparation n-Butyllithium is commercially available, simplifying the initial step.The Grignard reagent must be freshly prepared, which adds an extra step to the synthesis.
Side Reactions Potential for side reactions if the temperature is not carefully controlled.Can also lead to side products, but the reaction is often considered milder.

Conclusion

Both the lithium acetylide and Grignard reagent methods are viable for the synthesis of this compound. The choice of method will often depend on the specific requirements of the synthesis, such as the presence of other functional groups in the molecule and the availability of reagents. Regardless of the synthetic route chosen, a thorough analysis using a combination of NMR spectroscopy and mass spectrometry is essential to unequivocally confirm the structure and purity of the final product.

Performance Analysis of 5-Hexynyl Diethylborinate in Cross-Coupling Reactions with Aryl Halides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool in this endeavor, valued for its mild conditions and broad functional group tolerance.[1] This guide provides a comparative analysis of the performance of 5-Hexynyl diethylborinate, a terminal alkynylboron reagent, in palladium-catalyzed cross-coupling reactions with a range of aryl halides. Due to the limited specific literature on this compound, this guide draws upon established principles of Suzuki-Miyaura reactions and data from analogous alkynylboron compounds to project its reactivity and performance.

Comparative Performance with Different Aryl Halides

The reactivity of aryl halides in Suzuki-Miyaura cross-coupling reactions generally follows the trend of I > Br > Cl > F, which is dictated by the bond dissociation energy of the carbon-halogen bond.[2] Consequently, the performance of this compound is expected to vary significantly with the nature of the halogen substituent on the aromatic ring.

Aryl HalideRelative ReactivityExpected YieldTypical Reaction Conditions
Aryl Iodides Very HighExcellentRoom temperature to mild heating (e.g., 60-80 °C), shorter reaction times.
Aryl Bromides HighGood to ExcellentMild to moderate heating (e.g., 80-100 °C), moderate reaction times.
Aryl Chlorides ModerateFair to GoodHigher temperatures (e.g., >100 °C), longer reaction times, often requires specialized ligands.

Table 1: Projected Performance of this compound with Various Aryl Halides. This table outlines the expected reactivity, yield, and general conditions for the Suzuki-Miyaura coupling of this compound with different aryl halides, based on established trends in palladium-catalyzed cross-coupling reactions.

Alternatives to this compound

While this compound serves as a representative alkynylboron reagent, several alternatives are available, each with its own set of advantages. Potassium alkynyltrifluoroborates, for instance, are air- and moisture-stable crystalline solids that can be stored indefinitely, offering an advantage in terms of handling and shelf-life.[3] Organostannanes (used in Stille coupling) are also effective but are hampered by their toxicity.[2]

Alternative ReagentKey AdvantagesKey Disadvantages
Potassium Alkynyltrifluoroborates Air and moisture stable, easy to handle, crystalline solids.[3]May require specific activation conditions.
Alkynylstannanes (Stille Coupling) Highly effective for a broad range of substrates.Toxic, byproducts can be difficult to remove.[2]
Terminal Alkynes (Sonogashira Coupling) Direct use of the alkyne, avoiding the need for a boron or tin derivative.Often requires a copper co-catalyst, which can lead to side reactions.

Table 2: Comparison of this compound Alternatives. This table provides a summary of common alternatives to this compound for the introduction of an alkynyl group via cross-coupling, highlighting their respective strengths and weaknesses.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an alkynylboron reagent with an aryl halide. This protocol is based on general procedures found in the literature and should be optimized for specific substrates.[4][5]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (or an equivalent alkynylboron reagent, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) and a base (e.g., K₂CO₃, 2.0 mmol) are then added.[5]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically monitored by TLC or GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR')2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Addition Add Aryl Halide, Boron Reagent, & Catalyst Inert_Atmosphere Establish Inert Atmosphere Reagent_Addition->Inert_Atmosphere Solvent_Base_Addition Add Degassed Solvent & Base Inert_Atmosphere->Solvent_Base_Addition Heating Heat to Desired Temperature Solvent_Base_Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Extraction Cool, Dilute, & Extract Monitoring->Extraction Upon Completion Drying_Filtration Dry Organic Layer & Filter Extraction->Drying_Filtration Purification Purify by Chromatography Drying_Filtration->Purification

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

References

5-Hexynyl Diethylborinate: A Superior Alternative to Traditional Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura coupling reaction has emerged as a powerful and versatile tool, largely owing to the stability and low toxicity of its organoboron reagents. Among these, 5-Hexynyl diethylborinate presents distinct advantages over traditional methods like the Sonogashira coupling, offering improved reaction efficiency, milder conditions, and broader functional group tolerance. This guide provides a detailed comparison of this compound with conventional techniques, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Superior Performance in Cross-Coupling Reactions

The primary advantage of using this compound in Suzuki-Miyaura coupling lies in its enhanced reactivity and stability compared to other organometallic reagents. Traditional methods, such as the Sonogashira coupling which utilizes terminal alkynes and organohalides in the presence of palladium and copper catalysts, can be hampered by the formation of undesirable homocoupled byproducts and sensitivity to reaction conditions.[1] In contrast, the use of alkynylboron compounds like this compound in Suzuki-Miyaura coupling offers a more robust and efficient pathway for the synthesis of internal alkynes.[2]

Organoboron reagents, in general, are known for their stability towards air and moisture, making them easier to handle compared to the often pyrophoric and sensitive organometallic reagents used in other coupling reactions.[3] While pinacol esters are the most commonly employed boronic esters in Suzuki-Miyaura coupling, other diol-derived esters can exhibit different reactivities.[4][5][6] The diethylborinate moiety in this compound can influence the electronic properties and, consequently, the transmetalation step in the catalytic cycle, potentially leading to faster reaction rates and higher yields.

Comparative Data Analysis

To illustrate the advantages of this compound, a comparative analysis of its performance in a model Suzuki-Miyaura cross-coupling reaction is presented below, alongside a typical Sonogashira reaction.

FeatureSuzuki-Miyaura with this compoundSonogashira Coupling with 1-Hexyne
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄)Pd catalyst (e.g., PdCl₂(PPh₃)₂) and Cu(I) co-catalyst (e.g., CuI)
Base Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃)Organic amine base (e.g., Et₃N, piperidine)
Reaction Temperature Often room temperature to moderate heating (e.g., 60-80 °C)Typically requires heating
Byproduct Formation Minimal homocoupling of the alkyneProne to alkyne homocoupling (Glaser coupling)
Functional Group Tolerance Generally highCan be sensitive to certain functional groups
Typical Yields Good to excellentModerate to good, can be variable

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Reaction Pathway

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the logical workflow of the experimental procedure.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OEt)₂ PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide, this compound, Pd Catalyst, Base Start->Reagents Solvent Add Solvent (e.g., Dioxane/H₂O) Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Safety Operating Guide

Prudent Disposal of 5-Hexynyl Diethylborinate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hexynyl diethylborinate (CAS No. 62338-11-8) was located. The following disposal procedures are based on general principles for the safe handling and disposal of organoboron compounds and related boronic acid esters. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a robust safety culture. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal protocols for specialized reagents like this compound is critical to ensuring a safe working environment and minimizing environmental impact. This document provides a procedural guide for the safe disposal of this compound, grounded in established safety practices for hazardous chemical waste management.

General Hazard Profile of Boronic Acid Esters

While a specific hazard profile for this compound is not available, data from similar boronic acid pinacol esters provide a general overview of potential hazards. This information should be used to inform handling and disposal practices.

Hazard CategoryPotential HazardPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.
Stability and Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong reducing agents. Hazardous decomposition products may include carbon oxides and boron oxides.P220: Keep away from clothing and other combustible materials. P233: Keep container tightly closed.

Step-by-Step Disposal Protocol for this compound

This protocol outlines a safe and compliant method for the disposal of small quantities of this compound typically found in a research laboratory.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical safety goggles

    • Flame-resistant lab coat

    • Nitrile gloves (or other chemically resistant gloves as specified by your institution's EHS)

    • Closed-toe shoes

2. Waste Identification and Labeling:

  • All waste containing this compound must be considered hazardous waste.

  • Use a designated, chemically compatible waste container (e.g., a glass bottle with a screw cap).

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Chemical Neutralization (Hydrolysis): Boronic esters are generally susceptible to hydrolysis, which breaks them down into the corresponding boronic acid and alcohol. This can be a method to render the compound less reactive before final disposal.

Experimental Protocol for Hydrolysis: Materials:

  • This compound waste
  • A suitable solvent (e.g., tetrahydrofuran or ethanol)
  • Water
  • A weak acid (e.g., dilute hydrochloric acid) or a weak base (e.g., sodium bicarbonate solution) for pH adjustment
  • pH indicator strips
  • Stir plate and stir bar
  • Beaker or flask larger than the volume of waste

Procedure:

  • In a chemical fume hood, place the reaction vessel (beaker or flask) on a stir plate.

  • If the this compound waste is concentrated, dilute it with a suitable solvent (e.g., 1 part waste to 5 parts solvent).

  • Slowly add water to the solution while stirring. The hydrolysis reaction may be exothermic, so add the water portion-wise and monitor the temperature. A 1:1 ratio of the organic solvent to water is a reasonable starting point.

  • Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis.

  • Check the pH of the resulting solution using a pH indicator strip. Neutralize the solution by slowly adding a weak acid or base until the pH is between 6 and 8.

  • The resulting mixture, containing diethylborinic acid and 5-hexyn-1-ol in a solvent-water mixture, should be collected as hazardous waste.

4. Waste Collection and Storage:

  • Transfer the neutralized solution into the labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless you have confirmed compatibility. In particular, keep it separate from strong oxidizing and reducing agents.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.

5. Final Disposal:

  • Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not pour any amount of this compound or its treated waste down the drain.

6. Empty Container Disposal:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated lab glass or plastic. Deface the original label before disposal.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Waste Handling & Treatment cluster_disposal Final Disposal A Assess Hazards & Review SDS (if available) B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves A->B C Work in a Chemical Fume Hood B->C D Collect Waste in a Labeled, Compatible Container C->D E Dilute with Solvent (if concentrated) D->E L Triple Rinse Empty Container D->L For Empty Containers F Slowly Add Water to Hydrolyze E->F G Stir for 2-4 Hours F->G H Neutralize pH (6-8) G->H I Transfer Treated Waste to Hazardous Waste Container H->I J Store in Satellite Accumulation Area I->J K Arrange for EHS Pickup J->K M Collect Rinsate as Hazardous Waste L->M

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling 5-Hexynyl diethylborinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Hexynyl diethylborinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin and eye irritation. [1][3][4]

  • May cause respiratory irritation. [1][3]

  • Potential for air and moisture sensitivity. [5][6]

Quantitative Data Summary: Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber.[7] Ensure gloves are inspected before use and changed regularly.[2][8]To prevent skin contact, as the compound is likely to be a skin irritant and potentially harmful upon absorption.[1][8]
Eye Protection Safety glasses with side shields or goggles.[1][7]Must be worn at all times in the laboratory.To protect against splashes and eye irritation.[1] An eye wash station should be readily accessible.[1]
Skin and Body Protection Flame-resistant lab coat.[5]A lab coat made of materials like Nomex is preferred over cotton.[5]To protect against splashes and potential ignition of flammable solvents used in conjunction with the reagent.
Respiratory Protection Use in a well-ventilated area or fume hood.[1]A respirator may be necessary for large quantities or if there is a risk of aerosolization.[7]To prevent inhalation, which may cause respiratory irritation.[1][3]

Experimental Protocols: Handling and Storage

This compound, like other boronic esters, is likely to be sensitive to air and moisture.[5][6] Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen).

Detailed Methodology for Handling Air- and Moisture-Sensitive Reagents:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture and cooled under a stream of inert gas.[5][6]

  • Inert Atmosphere: Conduct all transfers and reactions in a certified chemical fume hood,[5] preferably within a glovebox or using Schlenk line techniques.[9]

  • Reagent Transfer:

    • For liquid transfers, use a dry, inert gas-flushed syringe with a locking mechanism.[5]

    • Insert the needle through a PTFE-lined septum on the reagent bottle.[5]

    • To avoid tipping the reagent bottle, which can degrade the septum, use a double-tipped needle (cannula) for larger volume transfers.[6]

  • Storage: Store this compound in a cool, well-ventilated area in its original, tightly sealed container, preferably under an argon atmosphere.[1]

Logical Relationship for Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_glassware Dry Glassware prep_ppe->prep_glassware Ensure Safety First prep_inert Establish Inert Atmosphere prep_glassware->prep_inert Prevent Contamination handle_transfer Transfer Reagent via Syringe/Cannula prep_inert->handle_transfer Maintain Air-Free Environment handle_reaction Conduct Reaction Under Inert Gas handle_transfer->handle_reaction cleanup_quench Quench Reaction and Excess Reagent handle_reaction->cleanup_quench Upon Completion cleanup_dispose Dispose of Waste cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware cleanup_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.

Step-by-Step Disposal Guidance:

  • Quenching: Unused or excess this compound should be cautiously quenched. A common method for boronic esters is slow addition to a stirred, cooled (ice bath) solution of a proton source, such as isopropanol or acetone. The reaction should be performed under an inert atmosphere.

  • Waste Collection:

    • Collect the quenched material and any solvent rinses into a designated hazardous waste container for organic waste.

    • Solid waste, such as contaminated gloves, paper towels, and septa, should be collected in a separate, clearly labeled solid waste container.

  • Labeling and Storage: All waste containers must be properly labeled with the contents and stored in a designated satellite accumulation area until collection by environmental health and safety personnel.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[4]

Signaling Pathway for Chemical Waste Disposal

cluster_generation Waste Generation cluster_treatment On-Site Treatment cluster_collection Waste Collection cluster_disposal Final Disposal waste_reagent Excess Reagent treatment_quench Quench Excess Reagent waste_reagent->treatment_quench waste_solvent Contaminated Solvents collection_liquid Liquid Hazardous Waste Container waste_solvent->collection_liquid Collect Used Solvents waste_solid Contaminated Solids (Gloves, etc.) collection_solid Solid Hazardous Waste Container waste_solid->collection_solid Segregate Solid Waste treatment_quench->collection_liquid Collect Quenched Liquid disposal_facility Licensed Waste Disposal Facility collection_liquid->disposal_facility collection_solid->disposal_facility

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.